Octadecanoic acid, 7-hydroxy-, methyl ester
Description
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Properties
CAS No. |
2379-96-6 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
methyl 7-hydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 |
InChI Key |
IJBGOEKNFPZAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCC(=O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Octadecanoic acid 7-hydroxy- methyl ester
Structure, Synthesis, and Analytical Characterization
Executive Summary
Octadecanoic acid, 7-hydroxy-, methyl ester (Methyl 7-hydroxystearate) is a bioactive lipid derivative belonging to the class of hydroxy fatty acids (HFAs).[1] Historically utilized in industrial applications for lubrication and surfactant production, recent research has repositioned this molecule as a critical intermediate in the biosynthesis of Fatty Acyl esters of Hydroxy Fatty Acids (FAHFAs) —a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, regio-selective synthesis via enzymatic catalysis, and rigorous analytical validation protocols using GC-MS and NMR.
Molecular Architecture & Properties
The introduction of a hydroxyl group at the C7 position of the stearic acid chain introduces a "kink" in the otherwise linear hydrophobic tail. This structural disruption significantly alters the melting point and viscosity compared to non-hydroxylated stearates, enhancing its solubility in polar organic solvents and its utility as a rheology modifier.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Methyl 7-hydroxyoctadecanoate |
| Common Name | Methyl 7-hydroxystearate |
| CAS Number | 3158-48-3 (Acid precursor); 57396-98-2 (Ester analog context) |
| Molecular Formula | C₁₉H₃₈O₃ |
| Molecular Weight | 314.51 g/mol |
| Physical State | Waxy solid or viscous liquid (isomer dependent) |
| Solubility | Soluble in hexane, chloroform, methanol; Insoluble in water |
| Key Functional Groups | Methyl ester (C1), Secondary Alcohol (C7) |
Biosynthetic & Synthetic Pathways
While chemical synthesis via hydroboration-oxidation of oleic acid derivatives often yields a mixture of isomers (9- and 10-hydroxy), enzymatic hydration using specific oleate hydratases (OHs) offers superior regioselectivity.[1] The following pathway illustrates the conversion of Oleic Acid to 7-Hydroxystearic Acid, followed by chemical methylation.
Figure 1: Chemo-Enzymatic Synthesis Pathway[1]
Caption: Regioselective synthesis of Methyl 7-hydroxystearate via enzymatic hydration of oleic acid followed by acid-catalyzed methylation.[1]
Experimental Protocol: Synthesis & Purification
Objective: Produce high-purity Methyl 7-hydroxystearate using a semi-synthetic approach to ensure regio-isomer purity.
Phase 1: Enzymatic Hydration
Note: Chemical hydration typically yields 10-hydroxystearic acid.[1] Accessing the 7-isomer often requires specific microbial transformation or starting from specific unsaturated precursors (e.g., 7-octadecenoic acid).[1]
-
Substrate Preparation: Dissolve 7-octadecenoic acid (500 mg) in a biocompatible buffer (0.1 M Potassium Phosphate, pH 6.5) containing 0.5% Tween-80 to enhance solubility.[1]
-
Biocatalysis: Add recombinant Oleate Hydratase (specific for 7-position hydration) or use whole-cell biotransformation with Lactobacillus species known for hydration activity.[1]
-
Incubation: Incubate at 30°C for 24 hours with orbital shaking (150 rpm).
-
Extraction: Acidify reaction mixture to pH 2.0 with 1M HCl. Extract 3x with Ethyl Acetate. Dry combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
Phase 2: Methylation (Fischer Esterification)
-
Reaction: Dissolve the crude 7-hydroxystearic acid in dry Methanol (10 mL).
-
Catalyst: Add concentrated Sulfuric Acid (H₂SO₄, 0.2 mL) dropwise.
-
Reflux: Heat to reflux (65°C) for 2 hours. Monitor conversion via TLC (Solvent: Hexane/Ethyl Acetate 80:20).
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Extract with Hexane.[2]
-
Purification: Purify via Silica Gel Column Chromatography using a gradient of Hexane:Ethyl Acetate (95:5 to 80:20).
Analytical Validation (GC-MS & NMR)
Trustworthy identification requires distinguishing the 7-hydroxy isomer from the more common 9-, 10-, or 12-hydroxy isomers.[1]
Protocol: GC-MS Analysis (Silylation)
Direct injection of hydroxy fatty esters can lead to thermal dehydration in the injector port. Silylation is the mandatory SOP for structural confirmation.
-
Derivatization:
-
Take 100 µg of purified Methyl 7-hydroxystearate.[1]
-
Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Add 50 µL Pyridine (catalyst).
-
Incubate at 60°C for 30 minutes.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
-
Mass Spectrometry (EI, 70eV) Interpretation:
-
The TMS group directs alpha-cleavage.[1]
-
Precursor: C19H38O3 (MW 314) → TMS derivative (MW 386).
-
Diagnostic Ions for 7-OTMS:
-
Figure 2: Analytical Workflow & Logic
Caption: Standard Operating Procedure (SOP) for the GC-MS validation of hydroxy fatty acid methyl esters.
Biological Implications & Applications[6][7]
FAHFA Precursor
Methyl 7-hydroxystearate is a synthetic analog of the free acid form found in FAHFAs (e.g., 7-PAHSA: Palmitic Acid Hydroxy Stearic Acid).[1]
-
Mechanism: FAHFAs activate G-protein coupled receptors (GPR120) to enhance glucose uptake and reduce immune cell activation.[1]
-
Research Use: The methyl ester is often used as a stable prodrug or laboratory standard to study the hydrolysis and uptake kinetics of these lipid mediators.
Antiproliferative Activity
Studies indicate that specific regioisomers of hydroxystearic acids, including the 7-isomer, exhibit antiproliferative effects against human cancer cell lines (e.g., HeLa, HT29).[4][5]
-
Causality: The presence of the hydroxyl group at C7 disrupts membrane lipid packing, potentially altering signal transduction pathways related to cell cycle progression (p21WAF1 upregulation).
References
-
LipidBank. (n.d.). 7-Hydroxystearic acid properties and spectral data. LipidBank Official Database.[1] Link
-
PubChem. (n.d.). 7-Hydroxyoctadecanoic acid - Compound Summary. National Library of Medicine. Link
-
Kokotou, M. G., et al. (2020).[6] Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids.[4] ResearchGate/MDPI. Link
-
NIST Chemistry WebBook. (n.d.). Mass spectra of fatty acid methyl esters.[7] National Institute of Standards and Technology. Link
-
Waters Corporation. (2020). Structural Elucidation of Fatty Acid Methyl Esters using APGC-HRMS. Waters Application Notes.[1] Link
Sources
- 1. 7-Octadecenoic acid, methyl ester [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. w1.aua.gr [w1.aua.gr]
- 7. researchgate.net [researchgate.net]
Technical Monograph: Thermodynamic & Physicochemical Profiling of Methyl 7-Hydroxystearate
Executive Summary: The Isomeric Advantage
In the landscape of lipid-based drug delivery and industrial tribology, 12-hydroxystearic acid (12-HSA) and its methyl ester are ubiquitous. However, Methyl 7-hydroxystearate (M-7-HSA) represents a distinct, high-value positional isomer that offers unique thermodynamic behaviors and emerging pharmacological potential.
While often overshadowed by its 12-substituted counterpart, the 7-hydroxy isomer exhibits a tighter critical packing parameter due to the proximity of the hydroxyl group to the ester headgroup. This structural nuance alters its self-assembly into organogels and influences its hydrolysis kinetics in vivo. Furthermore, recent cytological profiling identifies the parent acid (7-HSA) as having superior anti-proliferative potency against specific cancer cell lines compared to the 9- and 12-isomers, making the methyl ester a critical prodrug candidate.
This guide provides a rigorous thermodynamic analysis of Methyl 7-hydroxystearate, synthesizing experimental data with group-contribution theoretical frameworks to support formulation scientists.
Chemical Identity & Structural Thermodynamics
Methyl 7-hydroxystearate is a saturated fatty acid ester characterized by a secondary hydroxyl group at the 7th carbon position. Unlike the 12-isomer, where the hydroxyl group is deeply embedded in the hydrophobic tail, the 7-hydroxyl group in this molecule creates a disruption closer to the polar head, affecting the "head-to-tail" ratio that dictates amphiphilic behavior.
| Property | Specification |
| IUPAC Name | Methyl 7-hydroxyoctadecanoate |
| CAS Number | 2379-96-6 |
| Molecular Formula | C₁₉H₃₈O₃ |
| Molecular Weight | 314.50 g/mol |
| SMILES | CCCCCCCCCCCC(O)CCCCCC(=O)OC |
| Chirality | C7 is a stereocenter; typically isolated as a racemate or enantiopure (R/S) depending on synthetic origin (biocatalytic vs. chemical). |
Thermodynamic Profile
The thermodynamic behavior of M-7-HSA is governed by the competition between the van der Waals forces of the alkyl chain and the hydrogen-bonding capability of the secondary hydroxyl group.
Phase Transition Energetics
The melting behavior of hydroxystearates is a function of hydrogen bond networking. While the parent acid (7-HSA) forms strong intermolecular carboxylic dimers, the methyl ester relies solely on the hydroxyl group for hydrogen bonding, resulting in a significantly lower melting point.
| Parameter | Value / Range | Mechanistic Insight |
| Melting Point (Solid-Liquid) | 52.0 – 54.0 °C (Estimated) | Derived from parent acid MP (77.8°C) and homologous 10-/12-methyl ester data (~53°C). The 7-position allows for slightly more compact crystal packing than the 12-position, potentially elevating MP by 0.5–1.0°C relative to 12-HSA methyl ester. |
| Boiling Point | ~380 – 395 °C (at 760 mmHg) | Decomposition typically precedes boiling at atmospheric pressure. |
| Boiling Point (Reduced) | 205 – 215 °C (at 10 mmHg) | Recommended distillation range to prevent dehydration/elimination reactions. |
| Enthalpy of Fusion ( | ~55 – 60 kJ/mol | High enthalpy reflects the energy required to break the intermolecular H-bond network in the crystalline lattice. |
| Flash Point | > 170 °C | High thermal stability suitable for hot-melt processing. |
Solubility & Partitioning (LogP)
For drug development, the lipophilicity of M-7-HSA is the critical determinant for membrane permeability and formulation in Lipid Nanoparticles (LNPs).
-
LogP (Octanol/Water): 6.6 ± 0.2
-
Interpretation: Highly lipophilic. It will partition almost exclusively into the lipid bilayer of cell membranes or the core of a micelle.
-
-
Solubility Parameter (
): 18.5 – 19.0 MPa-
Solvent Compatibility: Soluble in chloroform, dichloromethane, and warm ethanol. Insoluble in water.
-
Formulation Note: Requires co-solvents (e.g., PEG-400) or surfactants for aqueous dispersion.
-
Experimental Characterization Protocols
To validate the purity and thermodynamic state of M-7-HSA, the following "Self-Validating" protocols are recommended. These move beyond simple measurement to mechanistic confirmation.
Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Analysis
Purpose: To identify stable vs. metastable crystal forms, which is crucial for shelf-life stability in solid lipid nanoparticles (SLNs).
-
Sample Prep: Hermetically seal 2–5 mg of M-7-HSA in an aluminum pan.
-
Cycle 1 (Erasure): Heat to 80°C at 10°C/min to erase thermal history. Isotherm for 2 min.
-
Cooling (Crystallization): Cool to -20°C at 5°C/min. Observe exotherm peak (Tc).
-
Validation: A sharp Tc indicates high purity. A broad Tc suggests isomeric impurities (e.g., 6-OH or 8-OH contaminants).
-
-
Cycle 2 (Melting): Heat to 80°C at 2°C/min.
-
Result: The onset temperature (
) is the thermodynamic melting point. Multiple endotherms indicate polymorphism.
-
Protocol B: Hyper-DSC for Purity Assessment
Logic: Impurities depress the melting point according to the van't Hoff equation.
-
Method: Run DSC at varying scan rates. Plot
vs. (fraction melted). The y-intercept gives the theoretical pure melting point ( ), and the slope correlates to mole fraction impurity.
Critical Applications in Drug Development
Bioactive Prodrug & Cytotoxicity
Unlike the inert 12-HSA, the 7-hydroxystearic acid moiety has demonstrated specific biological activity.
-
Mechanism: 7-HSA inhibits cancer cell proliferation (IC50 ~14–26 µM in HeLa and MCF7 lines) more potently than its regioisomers.[1]
-
Role of Methyl Ester: M-7-HSA acts as a lipophilic prodrug . The methyl ester masks the carboxylic acid, facilitating passive transport across the cell membrane. Once intracellular, esterases hydrolyze the methyl group, releasing the active 7-HSA pharmacophore.
Organogelation
Hydroxystearates are known Low Molecular Weight Organogelators (LMOGs).
-
7-Isomer Specificity: The 7-hydroxyl group drives self-assembly into fibrillar networks via hydrogen bonding. However, the 7-position creates a different chiral twist in the fiber compared to the 12-position, potentially leading to gels with different rheological yield points—useful for tuning the release rate of actives in transdermal patches.
Visualization: Synthesis & Phase Behavior[2]
The following diagrams illustrate the synthesis pathway and the comparative self-assembly logic.
Diagram 1: Synthesis & Activation Pathway
Caption: Synthesis of Methyl 7-hydroxystearate from Oleic Acid and its activation cycle as a prodrug.
Diagram 2: Regioisomer Impact on Self-Assembly
Caption: Thermodynamic impact of hydroxyl position (C7 vs C12) on molecular packing and gelation properties.
References
-
PubChem. (2025).[2][3] Methyl 7-hydroxyoctadecanoate (CAS 2379-96-6).[4][5][6] National Library of Medicine. [Link]
-
LipidBank. (2024). Fatty Acid Database: 7-Hydroxystearic acid properties. LipidBank Japan. [Link]
-
Abraham, S., et al. (2012).[7] "Influence of positional isomers on the macroscale and nanoscale architectures of aggregates of racemic hydroxyoctadecanoic acids." Langmuir, 28(11), 4955-4964.[7] [Link]
-
Cui, Z., et al. (2012). "Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines." International Journal of Molecular Sciences. [Link]
-
Toro-Vazquez, J.F., et al. (2013). "Positional Isomers of Keto and Hydroxy Substituted Octadecanoic Acids: Phase Behavior." Langmuir. [Link][8]
Sources
- 1. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 12-hydroxystearate | C19H38O3 | CID 8840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Метиловый эфир 7-гидроксиоктадекановой кислоты | 2379-96-6 [m.chemicalbook.com]
- 5. 7-Hydroxyoctadecanoic acid methyl ester | CAS#:2379-96-6 | Chemsrc [chemsrc.com]
- 6. 7-하이드록시옥타데칸산메틸에스테르 | 2379-96-6 [m.chemicalbook.com]
- 7. Influence of positional isomers on the macroscale and nanoscale architectures of aggregates of racemic hydroxyoctadecanoic acids in their molecular gel, dispersion, and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Biosynthesis of 7-Hydroxy Fatty Acid Methyl Esters (7-OH FAMEs): Mechanistic Pathways and Metabolic Engineering Strategies
Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The biosynthesis of 7-hydroxy fatty acid methyl esters (7-OH FAMEs) represents a critical frontier in lipid biochemistry and metabolic engineering. These functionalized lipids serve as high-value precursors for biodegradable polymers, advanced biofuels, and potent pharmaceutical agents (such as anti-inflammatory lipid mediators). Synthesizing 7-OH FAMEs requires the precise orchestration of two distinct biochemical events: regioselective hydroxylation at the C7 position of an aliphatic chain, and carboxyl-directed methylation .
Historically, achieving this dual functionalization relied on toxic, energy-intensive chemical derivatization. Today, leveraging specific lipoxygenases, monooxygenases, and fatty acid methyltransferases allows for highly specific, biocatalytic, and in vivo production. This guide synthesizes the mechanistic pathways, engineered microbial systems, and self-validating experimental protocols required to master 7-OH FAME biosynthesis.
Mechanistic Pathways of 7-Hydroxylation and Methylation
The generation of 7-OH FAMEs can proceed via two primary sequence routes: hydroxylation followed by methylation, or methylation followed by terminal/subterminal hydroxylation.
Regioselective Hydroxylation
Achieving strict C7 regioselectivity depends heavily on the chain length and saturation of the fatty acid substrate:
-
Lipoxygenase (LOX)-Mediated (Long-Chain PUFAs): In human lipid metabolism, 5-lipoxygenase (5-LO) exhibits unique regioselectivity toward 22-carbon polyunsaturated fatty acids. 5-LO catalyzes the primary biosynthetic step converting docosahexaenoic acid (DHA) and docosapentaenoic acid (DPA) into 7-hydroxy-DHA (7-OH-DHA) and 7-OH-DPA, respectively 1.
-
Cytochrome P450s (Medium-Chain Saturated): For shorter aliphatic chains, engineered variants of Bacillus megaterium cytochrome P450 (e.g., CYP102A7 variants) have been tailored to achieve specific subterminal (ω-n) hydroxylations, successfully producing species like 7-hydroxy dodecanoic acid 2.
-
Alkane Monooxygenases (Post-Methylation): The alkane monooxygenase complex (AlkBGT) from Pseudomonas putida GPo1 can act directly on pre-methylated substrates, oxygenating heptanoic acid methyl ester into 7-hydroxy heptanoic acid methyl ester with high efficiency 3.
Enzymatic Methylation via FAMT
Bacterial Fatty Acid Methyltransferases (FAMTs) offer a biocatalytic alternative to chemical transesterification. FAMTs exhibit broad substrate specificity, accommodating both free fatty acids (FFAs) and hydroxy-FFAs, utilizing S-adenosylmethionine (SAM) as the intracellular methyl donor to synthesize hydroxy-FAMEs directly in vivo4.
Fig 1. Dual enzymatic routes for the biosynthesis of 7-hydroxy fatty acid methyl esters.
Metabolic Engineering in Escherichia coli
To achieve scalable, de novo biosynthesis of 7-OH FAMEs, microbial cell factories must be engineered to balance precursor supply, hydroxylation capacity, and methyl donor availability.
Causality of Engineering Choices:
-
FFA Pool Expansion: Wild-type E. coli tightly regulates lipid synthesis. Overexpressing a leadless thioesterase (e.g., 'TesA) cleaves acyl-ACPs prematurely, forcing the accumulation of a free fatty acid pool.
-
SAM Pool Deregulation: FAMT relies on SAM to methylate the carboxyl group. However, high SAM levels trigger a negative feedback loop via the metJ repressor. Deleting the metJ gene deregulates methionine biosynthesis, ensuring an infinite sink of methyl donors to drive the FAMT reaction forward to completion 4.
Fig 2. Metabolic engineering logic in E. coli for de novo 7-OH FAME production.
Quantitative Data Summary
The following table synthesizes the catalytic efficiencies and specificities of the core enzymes utilized in 7-OH FAME biosynthetic pathways.
| Enzyme | Source Organism | Primary Substrate | Primary Product | Conversion / Titer | Ref |
| 5-Lipoxygenase (5-LO) | Homo sapiens (Recombinant) | DHA / DPA | 7-OH-DHA / 7-OH-DPA | >98% conversion (in vitro) | 1 |
| Alkane Monooxygenase (AlkBGT) | Pseudomonas putida GPo1 | Heptanoic acid methyl ester | 7-hydroxy heptanoic acid methyl ester | High regioselectivity | 3 |
| Fatty Acid Methyltransferase (FAMT) | Mycobacterium spp. | Hydroxy-FFAs / FFAs | Hydroxy-FAMEs / FAMEs | Broad specificity | 4 |
| CYP102A7 (Modified) | Bacillus megaterium | Dodecanoic acid | 7-hydroxy dodecanoic acid | Subterminal specific | 2 |
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and chemical trapping to prevent data artifacts.
Protocol A: In Vitro Biosynthesis and Trapping of 7-OH-PUFAs
Causality: 5-LO generates 7-OH-DHA, which is highly transient and easily oxidized into electrophilic 7-oxo-DHA during extraction. To accurately quantify the 7-OH precursor without signal degradation during MS ionization, β-mercaptoethanol (BME) is utilized as a nucleophilic trapping bait.
-
Enzymatic Reaction: Incubate 30 µM of DHA substrate with human recombinant 5-LO in a buffer containing 2 mM ATP at 37°C for exactly 15 minutes.
-
Quenching: Halt enzymatic activity instantly by adding 2 volumes of ice-cold methanol to precipitate the proteins.
-
Electrophile Trapping: Add 100 mM BME to the quenched mixture and incubate for 1 hour at room temperature. This traps any oxidized downstream derivatives, ensuring the remaining 7-OH-DHA pool reflects true enzymatic yield.
-
Extraction & Validation: Extract lipids using a methanolic KOH reagent. Self-Validation Check: Prior to extraction, spike the mixture with Diheptadecanoyl lecithin as an internal standard. Normalizing the MS signal against this standard corrects for matrix suppression and extraction losses.
Protocol B: In Vivo Fermentation and GC-MS Quantification of 7-OH FAMEs
Causality: Direct intracellular synthesis bypasses toxic downstream chemical transesterification. GC-MS requires volatile analytes; while the carboxyl group is already methylated by FAMT in vivo, the C7-hydroxyl group must still be derivatized (silylated) to prevent thermal degradation in the GC column.
-
Strain Cultivation: Culture the engineered E. coli BL21(DE3) (harboring FAMT, 'TesA, CYP102A7, and a metJ deletion) in M9 minimal medium supplemented with 2% glucose at 30°C.
-
Induction: Induce pathway expression with 0.5 mM IPTG when the culture reaches an OD600 of 0.6. Ferment for 48 hours.
-
Lysis and Extraction: Harvest cells via centrifugation. Lyse via sonication and extract the lipid fraction using a biphasic chloroform/methanol (2:1 v/v) system. Self-Validation Check: Spike the pre-extraction broth with a known concentration of 13C-labeled FAME to calculate absolute recovery rates.
-
Derivatization: Dry the organic phase under nitrogen gas. React the residue with BSTFA + 1% TMCS at 60°C for 30 minutes to silylate the C7-hydroxyl groups.
-
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a flame ionization detector (FID). Identify 7-OH FAMEs based on diagnostic ion fragmentation patterns corresponding to the C7 silylation site.
References
- Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Deriv
- Bioenzymatic and Chemical Derivatization of Renewable F
- Engineering Escherichia coli for Biodiesel Production Utilizing a Bacterial Fatty Acid Methyltransferase. Applied and Environmental Microbiology.
- Methods of producing omega-hydroxylated fatty acid derivatives.
Sources
- 1. Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives | PLOS One [journals.plos.org]
- 2. WO2014201474A1 - Methods of producing omega-hydroxylated fatty acid derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
Physicochemical Profiling and Thermodynamic Behavior of Methyl 7-Hydroxystearate: A Technical Guide
Executive Summary
In the landscape of lipid-based drug delivery systems and specialized organic synthesis, hydroxylated fatty acid esters play a critical role as structural modifiers and synthetic intermediates. Methyl 7-hydroxystearate (7-hydroxyoctadecanoic acid methyl ester, CAS: 2379-96-6) is a highly specific positional isomer utilized in the study of prostaglandin biosynthesis and advanced lipid nanoparticle (LNP) engineering[1][2].
Unlike its widely commercialized cousin, Methyl 12-hydroxystearate, the 7-hydroxyl variant presents unique thermodynamic behaviors due to the specific positioning of its hydrogen-bonding domain relative to the ester headgroup. This whitepaper provides an in-depth analysis of the melting point (Tm) and boiling point (Tb) dynamics of Methyl 7-hydroxystearate, detailing the causality behind its physical properties, and outlines self-validating protocols for its synthesis, isolation, and thermodynamic characterization.
Structural Thermodynamics: Melting & Boiling Point Dynamics
The physical state of a lipid ester is governed by the delicate balance between van der Waals dispersion forces along the aliphatic tail and dipole-dipole interactions (specifically hydrogen bonding) introduced by functional groups.
The Causality of the Melting Point (Tm)
The melting point of hydroxylated stearates is highly dependent on the position of the hydroxyl (-OH) group. In a crystalline solid lattice, the aliphatic chains must pack efficiently. The -OH group at the C7 position introduces a steric "kink" and a localized hydrogen-bonding network. Because C7 is closer to the polar methyl ester headgroup than C12, the disruption of the hydrophobic packing is distinct. While empirical data for the 12-isomer shows a melting point of 45–58 °C[3][4], the 7-isomer exhibits a slightly lower, broader melting transition (~40–50 °C) due to competitive hydrogen bonding between the C7 hydroxyl and the C1 ester carbonyl, which prevents optimal intermolecular lattice packing.
The Causality of the Boiling Point (Tb)
Boiling points are less dependent on crystal lattice packing and more dependent on molecular weight and total intermolecular cohesive energy in the liquid phase. Methyl 7-hydroxystearate has a molecular weight of 314.5 g/mol . The presence of the hydroxyl group significantly elevates its boiling point compared to unhydroxylated methyl stearate. The estimated boiling point at atmospheric pressure (760 mmHg) is approximately 395–400 °C[3][4]. However, at these elevated temperatures, the molecule is highly susceptible to thermal degradation, specifically dehydration (loss of water to form an alkene) or ester cleavage. Therefore, any distillation or gas-phase analysis must be conducted under high vacuum.
Comparative Physicochemical Data
To contextualize the properties of Methyl 7-hydroxystearate, we benchmark it against the extensively characterized Methyl 12-hydroxystearate[4][5].
| Property | Methyl 7-Hydroxystearate (CAS: 2379-96-6) | Methyl 12-Hydroxystearate (CAS: 141-23-1) |
| Molecular Formula | C₁₉H₃₈O₃ | C₁₉H₃₈O₃ |
| Molecular Weight | 314.5 g/mol | 314.5 g/mol |
| Melting Point (Tm) | ~40.0 – 50.0 °C (Extrapolated/Literature) | 45.0 – 58.0 °C[3] |
| Boiling Point (Tb) | ~395 – 400 °C at 760 mmHg | ~400 °C at 760 mmHg[4] |
| Flash Point | > 145 °C | 147.6 °C[6] |
| Solubility | Soluble in chloroform, ether; Insoluble in water | Soluble in chloroform; Insoluble in water[7] |
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint to confirm causality and prevent downstream failure.
Synthesis and Isolation of Methyl 7-Hydroxystearate
The most reliable method to obtain pure Methyl 7-hydroxystearate is via the reduction of Methyl 7-ketostearate. This protocol utilizes sodium borohydride (NaBH₄) to selectively reduce the ketone without cleaving the methyl ester[2].
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 15 mg of Methyl 7-ketostearate in 2.0 mL of 96% aqueous ethanol in a dry, round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add an excess of NaBH₄ (approx. 5-10 mg). The low temperature prevents the exothermic reduction from causing transesterification with ethanol.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 60 minutes.
-
Quenching (Self-Validation Checkpoint): Quench the reaction by adding 1 mL of methanol followed by 5 mL of distilled water. Checkpoint: Spot the mixture on a TLC plate (Silica gel, Hexane:Ether 7:3). The disappearance of the UV-active/stainable ketone spot confirms reaction completion.
-
Extraction: Extract the aqueous mixture three times with 10 mL of diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Evaporate the ether under reduced pressure. Purify the crude product using silicic acid flash chromatography, eluting with an ether-hexane gradient (1:9 to 3:7)[2][8].
-
Confirmation: Analyze the purified fractions via ¹H NMR (600 MHz, CDCl₃). The appearance of a multiplet at ~3.58–3.62 ppm confirms the methine proton attached to the C7 hydroxyl group[8].
Workflow for the synthesis, validation, and isolation of Methyl 7-hydroxystearate.
Precise Melting Point Determination (Capillary Method)
Because lipid esters can exhibit polymorphism (crystallizing into different lattice structures depending on cooling rates), standardizing the thermal history of the sample is critical for reproducible melting point data.
Step-by-Step Protocol:
-
Sample Preparation: Melt a 5 mg sample of purified Methyl 7-hydroxystearate at 60 °C in a glass vial, then rapidly quench-cool it in an ice bath. This forces the lipid into a standardized polymorphic state (typically the α-form).
-
Desiccation: Store the solidified lipid in a vacuum desiccator over phosphorus pentoxide for 24 hours to remove trace moisture, which acts as a plasticizer and artificially depresses the melting point.
-
Loading: Pulverize the dried sample and load it into a glass capillary tube, tapping it down to a tightly packed height of 2–3 mm.
-
Thermal Ramping: Insert the capillary into a calibrated melting point apparatus (e.g., Büchi apparatus)[8]. Ramp the temperature rapidly to 35 °C, then reduce the ramp rate to exactly 1.0 °C/min .
-
Observation: Record the onset temperature (first sign of liquid formation) and the clear point (complete liquefaction). The narrowness of this range (< 2 °C) validates the purity of the isolated compound.
Standardized thermodynamic protocol for accurate lipid melting point determination.
Analytical Considerations for Boiling Point and Gas Chromatography
If boiling point determination or Gas Chromatography-Mass Spectrometry (GC-MS) is required, scientists must account for the thermal lability of the C7 hydroxyl group.
At temperatures approaching its atmospheric boiling point (~400 °C), Methyl 7-hydroxystearate will undergo intramolecular dehydration to form methyl octadecenoate (loss of H₂O), completely invalidating the analysis.
Best Practices for High-Temperature Analysis:
-
Vacuum Distillation: If physical distillation is required, it must be performed under high vacuum (e.g., < 0.1 mmHg) to drastically lower the boiling point to a thermally safe range (typically 180–200 °C at 0.1 mmHg).
-
Derivatization for GC: Prior to GC analysis, the hydroxyl group must be protected. React the Methyl 7-hydroxystearate with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH group into a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding, significantly lowers the boiling point, and prevents thermal degradation within the GC injection port.
References
-
7-Hydroxyoctadecanoic acid methyl ester | CAS#:2379-96-6 Chemsrc URL:[Link]
-
Oxygenation of Unsaturated Fatty Acids by the Vesicular Gland of Sheep Researcher.Life / Journal of Biological Chemistry URL:[Link]
-
Enzymatic kinetic resolution of hydroxystearic acids: A combined experimental and molecular modelling investigation gsartor.org / Journal of Molecular Catalysis B: Enzymatic URL:[Link]
-
Methyl 12-hydroxystearate | C19H38O3 | CID 8840 PubChem URL:[Link]
-
Methyl 12-Hydroxystearate Safety Data Sheet Acme-Hardesty URL:[Link]
Sources
- 1. 7-Hydroxyoctadecanoic acid methyl ester | CAS#:2379-96-6 | Chemsrc [chemsrc.com]
- 2. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 3. acme-hardesty.com [acme-hardesty.com]
- 4. Methyl 12-hydroxystearate | C19H38O3 | CID 8840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Hydroxyoctadecanoic acid methyl ester | 2379-96-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. gsartor.org [gsartor.org]
Introduction: Situating Methyl 7-hydroxyoctadecanoate in the Landscape of Fatty Acid Methyl Esters
An In-Depth Technical Guide to the Toxicity and Safety of Octadecanoic acid, 7-hydroxy-, methyl ester
Octadecanoic acid, 7-hydroxy-, methyl ester (also known as methyl 7-hydroxystearate) is a member of the broad family of fatty acid methyl esters (FAMEs). While specific toxicological and safety data for the 7-hydroxy isomer are not extensively documented in publicly available literature, a robust safety profile can be constructed by leveraging data from structurally analogous compounds, including other isomers of methyl hydroxystearate and related FAMEs. This guide provides a comprehensive analysis based on this principle of chemical analogy, a cornerstone of toxicological risk assessment.
The presence of a hydroxyl group on the fatty acid backbone introduces polarity, which can influence both the compound's physicochemical properties and its biological interactions. Research into related hydroxy fatty acids suggests that the hydroxyl group is a key structural feature for toxicity, with its effect potentially amplified by the presence of double bonds.[1] However, for saturated long-chain esters like methyl 7-hydroxyoctadecanoate, the overall toxicological risk is generally considered low. The U.S. Environmental Protection Agency's (EPA) review of analogous FAMEs has concluded they represent a low risk to both human health and the environment.[2]
This document synthesizes available data to provide a detailed toxicological profile and a comprehensive Safety Data Sheet (SDS) framework, offering field-proven insights into safe handling, risk mitigation, and emergency procedures.
Section 1: Physicochemical and Toxicological Profile
Physicochemical Properties (Analog-Based Data)
| Property | Value (Estimated) | Source / Analog Compound |
| Molecular Formula | C19H38O3 | PubChem[3] |
| Molecular Weight | 314.5 g/mol | PubChem[3] |
| Physical Form | Solid, waxy solid, or liquid depending on purity and temperature. | Acme-Hardesty[4] |
| Melting Point | 45 – 55 °C | Methyl 12-Hydroxystearate[4] |
| Boiling Point | ~358 - 360 °F / 181 - 182 °C (at 5 hPa) | Methyl Stearate |
| Flash Point | > 230 °F / > 110 °C | Good Scents Company, CPAChem[5][6] |
| Solubility | Insoluble in water; soluble in organic solvents. | Acme-Hardesty, CPAChem[4][6] |
| Auto-ignition Temp. | Not determined. Likely > 250 °C. | Mercuria |
| Stability | Stable under normal conditions. | Fisher Scientific |
Toxicological Summary (Analog-Based Data)
A comprehensive toxicological assessment for Methyl 7-hydroxyoctadecanoate is not available. The following summary is based on the GHS classifications and data for analogous long-chain FAMEs and other methyl hydroxystearate isomers, which are generally not classified as hazardous substances.[7][8]
-
Acute Toxicity: Fatty acid methyl esters are practically non-toxic when ingested or inhaled during acute exposure.[9] The oral LD50 for analogous FAMEs is greater than 5000 mg/kg.
-
Skin Corrosion/Irritation: Generally, the product does not irritate the skin.[6][7] Esters of long-chain fatty acids are typically not irritating. Prolonged or repeated exposure should still be avoided.[10]
-
Serious Eye Damage/Irritation: May cause minor eye irritation. Some aggregated GHS data for the related compound Methyl 12-hydroxystearate include a warning for serious eye irritation (H319), making this a key consideration for handling.[11]
-
Respiratory or Skin Sensitization: Not expected to be a sensitizer.
-
Germ Cell Mutagenicity: This product is not anticipated to be a mutagen.[12]
-
Carcinogenicity: No data available. Not classified as a carcinogen.
-
Reproductive Toxicity: No adverse reproductive or developmental effects have been reported for analogous compounds at dose levels up to 1,000 mg/kg/day.[9]
-
Specific Target Organ Toxicity (STOT) - Single and Repeated Exposure: No data available, but not expected to cause target organ toxicity based on the low toxicity profile of analogous FAMEs.
Section 2: Safety Data Sheet (SDS) Framework
This section provides the core components of a Safety Data Sheet, structured according to the Globally Harmonized System (GHS).
SECTION 1: Identification
-
Product Name: Octadecanoic acid, 7-hydroxy-, methyl ester
-
Synonyms: Methyl 7-hydroxystearate
-
Recommended Use: For research and development use only. Not for human or veterinary diagnostic or therapeutic use.[7]
SECTION 2: Hazard Identification
-
GHS Classification: Not a hazardous substance or mixture according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).
-
Label Elements: No hazard pictogram, signal word, or hazard statements are required.
-
Other Hazards: Vapors produced by heating the substance may irritate mucous membranes. The greasy nature of the material can result in slippery surfaces if spilled.
SECTION 3: Composition/Information on Ingredients
-
Substance Name: Octadecanoic acid, 7-hydroxy-, methyl ester
-
Purity: >95% (Assumed for this guide)
SECTION 4: First-Aid Measures
-
General Advice: No special measures are usually required.[6][7] If you feel unwell, seek medical advice.
-
Inhalation: Move the victim to fresh air. If breathing is difficult or irritation persists, consult a physician.[13][14]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[12][13]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[10][12] Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person.[10][12]
SECTION 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Carbon dioxide, dry chemical powder, foam, or water spray.[10]
-
Unsuitable Extinguishing Media: Do not use a heavy water jet, as it may spread the fire.[15]
-
Specific Hazards: Combustible material. Forms explosive mixtures with air on intense heating. Hazardous combustion products may include carbon monoxide and carbon dioxide.[16]
-
Protective Equipment: Firefighters should wear full bunker gear and a positive-pressure self-contained breathing apparatus (SCBA).[10]
SECTION 6: Accidental Release Measures
-
Personal Precautions: Avoid contact with skin and eyes. Ensure adequate ventilation. Remove sources of ignition. Note that there is a risk of slipping if the product is spilled.[16]
-
Environmental Precautions: Prevent spills from entering sewers or watercourses.[10]
-
Methods for Cleaning Up: Do not touch spilled material without suitable protection.[10] Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal. After the material is completely picked up, wash the spill site with soap and water and ventilate the area.[10]
SECTION 7: Handling and Storage
-
Precautions for Safe Handling: Handle in accordance with good industrial hygiene and safety practice. Avoid contact with eyes, skin, and clothing.[10] Keep away from open flames, hot surfaces, and sources of ignition.
-
Conditions for Safe Storage: Store in a dry, cool, and well-ventilated place.[17] Keep containers tightly closed. Store away from strong oxidizing agents.
SECTION 8: Exposure Controls/Personal Protection
-
Exposure Limits: No occupational exposure limit values have been established.[16]
-
Engineering Controls: Use in a well-ventilated area. Safety showers and eyewash stations should be located close to the workstation.[15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., PVC, nitrile rubber). Lab coat.
-
Respiratory Protection: Not required under normal use conditions with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator.[17]
-
SECTION 9: Physical and Chemical Properties
(Refer to Table in Section 1.1)
SECTION 10: Stability and Reactivity
-
Reactivity: No hazardous reactions are expected under normal use.[16] May form explosive mixtures with air on intense heating.
-
Chemical Stability: Stable under recommended storage conditions.[14]
-
Possibility of Hazardous Reactions: None under normal processing.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2).[16]
SECTION 11: Toxicological Information
(Refer to Summary in Section 1.2)
SECTION 12: Ecological Information
-
Ecotoxicity: Based on analog data, the substance is not expected to be toxic to aquatic organisms. However, discharge into the environment must be avoided.
-
Persistence and Degradability: Expected to be biodegradable.
-
Bioaccumulative Potential: No significant bioaccumulation is expected.
-
Mobility in Soil: Low water solubility suggests it is not likely to be mobile in the environment.
SECTION 13: Disposal Considerations
-
Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations.[10] Waste material must be disposed of in a licensed hazardous-waste disposal facility. Do not mix with other waste.
SECTION 14: Transport Information
-
DOT/IATA/IMDG: Not classified as dangerous in the meaning of transport regulations.
SECTION 15: Regulatory Information
-
TSCA: Status may vary. Related compounds are listed.[8][10] Some are supplied under an R&D Exemption.
-
REACH: Status may vary. Related FAMEs are registered.[18]
SECTION 16: Other Information
-
Disclaimer: The information provided in this guide is based on data from analogous compounds and is intended for use by technically qualified individuals at their own discretion and risk.
Section 3: Experimental Protocols and Workflows
Risk Assessment Workflow
A systematic approach to risk assessment is crucial before handling any chemical. The following workflow ensures that hazards are identified and controlled.
Caption: A three-phase workflow for chemical risk assessment.
Hierarchy of Controls for Safe Handling
When implementing safety measures, the most effective controls should be prioritized. This diagram illustrates the standard hierarchy of controls.
Caption: The hierarchy of safety controls, from most to least effective.
Detailed First-Aid Protocols
In Case of Eye Contact:
-
Immediately flush the eye(s) with copious amounts of running water for at least 15 minutes.[10]
-
Ensure adequate flushing by separating the eyelids with clean fingers.[10]
-
If the individual is wearing contact lenses, remove them if it is safe and easy to do so.
-
Seek medical attention if irritation develops or persists.
In Case of Skin Contact:
-
Immediately remove any contaminated clothing.[12]
-
Wash the affected skin area with soap and plenty of water for at least 15 minutes.[13]
-
If skin irritation occurs, seek medical advice.
-
Thoroughly clean contaminated clothing before reuse.[10]
In Case of Spill:
-
Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Remove all sources of ignition (e.g., open flames, hot surfaces).
-
Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill using an inert absorbent material.
-
Sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste.[14]
-
Clean the spill area thoroughly with soap and water.
References
-
Vertex AI Search. (2014, October 27). SAFETY DATA SHEET (Methyl Heptadecanoate). 10
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET (Methyl Stearate).
-
RBF Port Neches LLC. (2016, January 6). SAFETY DATA SHEET: Free Fatty Acid (FFA). 12
-
Cosmo Bio USA. Octadecanoic acid MSDS. 16
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. 13
-
Fisher Scientific. (2011, December 15). SAFETY DATA SHEET (Decanoic acid, methyl ester).
-
Mercuria. (2021, July 6). SAFETY DATA SHEET: Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18.
-
The Good Scents Company. methyl 7-oxooctadecanoate, 2380-22-5. 5
-
Vitol.com. (2019, June 10). SAFETY DATA SHEET. 15
-
GL Sciences Inc. (2021, November 24). SAFETY DATA SHEET_1021-58220_Fatty acid methyl ester 8 component mixture. 14
-
Cayman Chemical. (2025, September 2). Safety Data Sheet (3-hydroxy Stearic Acid methyl ester). 7
-
WRATISLAVIA – BIODIESEL SA. (2015, January 2). MSDS for FATTY ACID METHYL ESTERS (FAME). 17
-
CPAChem. (2023, February 2). Safety data sheet (Heptadecanoic acid-methyl ester). 19
-
Acme-Hardesty. Methyl 12-Hydroxystearate. 4
-
Federal Register. (2018, June 5). Ethoxylated Fatty Acid Methyl Esters; Exemption From the Requirement of a Tolerance. 9
-
European Chemicals Agency (ECHA). Substance Information. 18
-
PubChem. Methyl 12-hydroxystearate | C19H38O3 | CID 8840.
-
Wang, H. et al. (2016). Hydroxy-octadecenoic acids instead of phorbol esters are responsible for the Jatropha curcas kernel cake's toxicity. PMC. 1
-
U.S. Environmental Protection Agency (EPA). (2003, January 7). Review Report for Fatty Acids, C14-18 and C16-18-unsatd., Me esters. 2
-
Agilent Technologies, Inc. (2019, March 23). Methyl Stearate - Safety Data Sheet. 8
-
Mercuria. (2025, April 9). FAME / Vegetable Oil Methyl Ester.
-
Mercuria. Fatty Acid Methyl Ester (FAME / Biodiesel).
-
PubChem. Methyl 6-hydroxyoctadecanoate | C19H38O3 | CID 559013. 3
Sources
- 1. Hydroxy-octadecenoic acids instead of phorbol esters are responsible for the Jatropha curcas kernel cake’s toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Methyl 6-hydroxyoctadecanoate | C19H38O3 | CID 559013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acme-hardesty.com [acme-hardesty.com]
- 5. methyl 7-oxooctadecanoate, 2380-22-5 [thegoodscentscompany.com]
- 6. cpachem.com [cpachem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. agilent.com [agilent.com]
- 9. Federal Register :: Ethoxylated Fatty Acid Methyl Esters; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 10. gls.co.jp [gls.co.jp]
- 11. Methyl 12-hydroxystearate | C19H38O3 | CID 8840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rbfuels.com [rbfuels.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. gls.co.jp [gls.co.jp]
- 15. vitol.com [vitol.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. wratislavia-biodiesel.eu [wratislavia-biodiesel.eu]
- 18. Substance Information - ECHA [echa.europa.eu]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Methodological & Application
Application Note: De Novo Synthesis of Methyl 7-Hydroxyoctadecanoate via Bidirectional Chain Modification of Oleic Acid
Target Audience: Synthetic Chemists, Lipid Biologists, and Drug Discovery Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Strategic Rationale and Biological Context
Fatty acyl esters of hydroxy fatty acids (FAHFAs) are a critical class of endogenous mammalian lipids exhibiting profound anti-diabetic and anti-inflammatory properties. Within this family, hydroxystearic acids (HSAs) serve as the primary structural backbone. While regioisomers like 9-HSA and 10-HSA can be readily accessed via microbial hydration or from abundant natural precursors (e.g., dimorphecolic acid), 7-hydroxystearic acid (7-HSA) lacks any known direct natural precursor [1]. Despite this, 7-HSA derivatives demonstrate significant antiproliferative activity against human cancer cell lines, making their synthesis a high-priority bottleneck in drug development [2].
To resolve this, we have engineered a highly convergent, self-validating synthetic pathway that utilizes oleic acid —an abundant, renewable C18 feedstock—as the sole carbon source. By oxidatively cleaving oleic acid at its native C9 double bond, we generate two distinct C9 building blocks. We then apply a +2C homologation to the aliphatic fragment and a -2C truncation to the carboxyl fragment. Reuniting these fragments via a chemoselective Grignard addition perfectly positions the hydroxyl group at the C7 position, yielding the target ester, methyl 7-hydroxyoctadecanoate.
Retrosynthetic Architecture
Figure 1: Retrosynthetic workflow detailing the bidirectional chain modification of oleic acid cleavage products.
Quantitative Data & Reaction Metrics
The following table summarizes the key intermediates, expected yields, and critical self-validation markers (NMR) required to ensure protocol integrity before proceeding to subsequent steps.
| Step | Transformation | Intermediate Product | Expected Yield | Self-Validation Marker (1H NMR, CDCl3) |
| 1 | Ozonolysis (Oxidative) | Azelaic Acid + Nonanoic Acid | 88 - 92% | Complete disappearance of alkene multiplet at |
| 2a | Mono-saponification | Azelaic acid monomethyl ester | 80 - 85% | Integration ratio of -OCH3 ( |
| 2b | Barton Decarboxylation | Methyl 8-bromooctanoate | 72 - 76% | Appearance of triplet at |
| 2c | Elimination & Ozonolysis | Methyl 7-oxoheptanoate | 78 - 82% | Sharp aldehyde singlet at |
| 3a | +2C Grignard Homologation | 1-Undecanol | 85 - 89% | Appearance of carbinol triplet at |
| 4 | Convergent Coupling | Methyl 7-hydroxyoctadecanoate | 65 - 70% | Carbinol multiplet at |
Execution Protocols
Phase 1: Generation of C9 Building Blocks
Expertise & Experience: Standard ozonolysis often utilizes reductive workups (DMS or Zn/AcOH) to yield aldehydes. However, for this bidirectional strategy, an oxidative workup is strictly required to yield the highly stable carboxylic acids, which are easier to separate via differential crystallization.
-
Ozonolysis: Dissolve oleic acid (10.0 g, 35.4 mmol) in a 1:1 mixture of CH2Cl2 and MeOH (100 mL). Cool to -78 °C.
-
Bubble O3 through the solution until a persistent blue color indicates saturation. Purge with N2 for 15 minutes.
-
Oxidative Workup: Add formic acid (10 mL) and 30% H2O2 (15 mL). Warm to reflux for 2 hours.
-
Separation: Concentrate the mixture in vacuo. Partition between EtOAc and H2O. Dry the organic layer and concentrate. Recrystallize from hot water/hexanes to precipitate azelaic acid (solid). The filtrate contains nonanoic acid (liquid).
Phase 2: The -2C Truncation (Carboxyl Fragment)
Expertise & Experience: Symmetrical diacids are notoriously difficult to mono-esterify cleanly. We utilize a self-validating precipitation method. By forming the dimethyl ester first and hydrolyzing with exactly 1.0 equivalent of Ba(OH)2, the mono-barium salt precipitates immediately, arresting further hydrolysis and guaranteeing near-perfect statistical selectivity.
-
Mono-esterification: Convert azelaic acid to its dimethyl ester using MeOH/H2SO4. Dissolve the dimethyl ester in MeOH and add 1.0 eq of Ba(OH)2. Filter the precipitated barium salt, acidify with 1M HCl, and extract to yield azelaic acid monomethyl ester .
-
Barton Decarboxylation: Direct truncation of aliphatic chains is challenging. We utilize a radical-mediated Barton decarboxylation to replace the carboxyl group with a bromide.
-
Dissolve the monomethyl ester (10 mmol) in anhydrous CH2Cl2. Add N-hydroxypyridine-2-thione (11 mmol) and DCC (11 mmol). Stir in the dark for 2 hours.
-
Add BrCCl3 (30 mmol) and irradiate with a tungsten lamp (hv) at reflux for 3 hours. Purify via silica plug to yield methyl 8-bromooctanoate .
-
-
Elimination & Cleavage: Reflux the bromide with DBU (2.0 eq) in THF for 12 hours to afford methyl 7-octenoate. Subject this terminal alkene to ozonolysis (O3 at -78 °C) followed by a reductive workup (DMS) to yield the C7 electrophile, methyl 7-oxoheptanoate .
Phase 3: The +2C Homologation (Aliphatic Fragment)
Expertise & Experience: Extending an aliphatic chain by exactly two carbons is most efficiently achieved by reacting a Grignard reagent with ethylene oxide. This avoids the multi-step Wittig olefination and subsequent hydrogenation sequence, minimizing yield attrition.
-
Reduction & Halogenation: Reduce nonanoic acid (10 mmol) to 1-nonanol using LiAlH4 (12 mmol) in THF. Convert the alcohol to 1-bromononane using the Appel reaction (CBr4/PPh3 in CH2Cl2) to avoid phosphite ester byproducts common with PBr3.
-
Ethylene Oxide Homologation:
-
Form the Grignard reagent by refluxing 1-bromononane with Mg turnings in anhydrous THF.
-
Cool to 0 °C and bubble an excess of ethylene oxide gas through the solution (Perform in a well-ventilated fume hood). Quench with sat. NH4Cl to yield 1-undecanol .
-
-
Electrophile Preparation: Convert 1-undecanol to 1-bromoundecane via the Appel reaction, and subsequently form undecylmagnesium bromide (the C11 nucleophile) using Mg in THF.
Phase 4: Convergent Chemoselective Coupling
Expertise & Experience: The final coupling involves reacting the C11 Grignard reagent with the C7 aldehyde-ester. Aldehydes are substantially more electrophilic than methyl esters. By strictly controlling the stoichiometry and executing the reaction at cryogenic temperatures, the Grignard reagent is kinetically trapped at the aldehyde carbon, preventing over-addition to the ester moiety.
-
Reaction Setup: Dissolve methyl 7-oxoheptanoate (5.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition: Add undecylmagnesium bromide (5.25 mmol, 1.05 eq) dropwise via syringe pump over 30 minutes. Maintain stirring at -78 °C for an additional 2 hours.
-
Quench & Isolate: Quench the reaction at -78 °C by adding 5 mL of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature.
-
Purification: Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the pure target, methyl 7-hydroxyoctadecanoate .
References
-
Calonghi, N., et al. "Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines." International Journal of Molecular Sciences, 2021. [2]
-
Nitti, P., Boga, C., et al. "Enzymatic kinetic resolution of hydroxystearic acids: A combined experimental and molecular modelling investigation." Journal of Biotechnology, 2013. [1]
Sources
Application Note: High-Resolution GC-MS Profiling of Methyl 7-Hydroxystearate
This Application Note is designed for researchers in lipidomics, microbial metabolomics, and pharmaceutical quality control. It details the targeted analysis of Octadecanoic acid, 7-hydroxy-, methyl ester (Methyl 7-hydroxystearate), a bioactive lipid intermediate often associated with microbial biotransformation and specific oxidative stress pathways.
Derivatization Strategies, Structural Elucidation, and Quantification Protocols
Abstract & Scope
The precise identification of hydroxy fatty acid methyl esters (OH-FAMEs) is critical in elucidating metabolic pathways in bacterial lipids and oxidative stress biomarkers. This protocol focuses on the 7-hydroxy isomer of methyl stearate (C19H38O3). Unlike common 10- or 12-hydroxy isomers derived from plant oils (e.g., castor oil), the 7-hydroxy isomer is often a specific marker of enzymatic hydration or radical attack on unsaturated precursors.
This guide provides a validated workflow for:
-
Sample Preparation: Extraction and purification from complex matrices.
-
Derivatization: Silylation (TMS) to ensure thermal stability and diagnostic fragmentation.
-
GC-MS Analysis: Optimized parameters for separation and mass spectral identification using characteristic
-cleavage ions.
Chemical Context & Mechanistic Logic
The Analyte
-
Systematic Name: Methyl 7-hydroxyoctadecanoate
-
Molecular Formula: C19H38O3[1]
-
Molecular Weight: 314.5 g/mol (Underivatized)
-
Key Structural Feature: A secondary hydroxyl group at Carbon-7.[2]
Why Derivatization is Non-Negotiable
Direct GC analysis of hydroxy-FAMEs is fraught with issues:
-
Thermal Instability: The hydroxyl group can dehydrate in the injector port, leading to artifactual alkene formation.
-
Peak Tailing: Hydrogen bonding with the stationary phase causes severe tailing and poor resolution.
-
Ambiguous MS Spectra: Underivatized OH-FAMEs yield generic hydrocarbon fragments, making regio-isomer identification (e.g., distinguishing 7-OH from 8-OH) impossible.
The Solution: Conversion to the Trimethylsilyl (TMS) ether .
The TMS derivative directs fragmentation via
Experimental Protocol
Reagents & Standards
-
Solvents: n-Heptane (HPLC Grade), Pyridine (Anhydrous), Toluene.
-
Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[3] Note: TMCS acts as a catalyst.
-
Internal Standard (IS): Methyl nonadecanoate (C19:0 FAME) or deuterated Methyl stearate (d3-Me-18:0).
Sample Preparation Workflow
The following diagram outlines the critical path from sample to injection.
Caption: Step-by-step workflow ensuring quantitative conversion of 7-OH-FAME to its TMS analog.
Detailed Derivatization Procedure
-
Reconstitution: Dissolve the dried FAME extract in 50 µL of anhydrous Pyridine .
-
Silylation: Add 50 µL of BSTFA + 1% TMCS .
-
Incubation: Cap the vial tightly (Teflon-lined cap) and heat at 60°C for 30 minutes .
-
Why? Secondary alcohols are sterically hindered; heat ensures 100% conversion.
-
-
Final Dilution: Cool to room temperature. Dilute with 100 µL of n-Heptane before injection to protect the GC column phase.
Instrumental Method (GC-MS)
System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole).
| Parameter | Setting | Rationale |
| Column | HP-5ms UI (30m x 0.25mm x 0.25µm) | Non-polar phase (5% phenyl) provides ideal separation for silylated FAMEs based on boiling point. |
| Inlet Temp | 280°C | Ensures rapid volatilization of high-boiling C18 derivatives. |
| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analytes. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 100°C (1 min) | Slow ramp (3°C/min) in the elution window (200-300°C) is crucial to resolve the 7-OH isomer from 8-OH or 9-OH isomers. |
| Transfer Line | 280°C | Prevents condensation between GC and MS. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching. |
| Scan Mode | SIM/Scan | Scan: 50-550 m/z (Qualitative). SIM: m/z 231, 257, 73 (Quantitative). |
Data Analysis & Structural Elucidation
Mass Spectral Interpretation
The identification of Methyl 7-trimethylsilyloxyoctadecanoate relies on the fragmentation of the C-C bonds adjacent to the TMS group (
Parent Molecule:
-
Structure:
-
Molecular Weight (Derivatized):
Da.
Diagnostic Ions (Calculated):
-
-Cleavage A (Ester Side): Cleavage between C7 and C8.
-
Fragment:
-
Mass Calculation:
- (Methoxycarbonylpentyl) = 129 Da
- group = 102 Da
-
Total m/z = 231 (Base Peak or High Abundance)
-
-
-Cleavage B (Hydrocarbon Side): Cleavage between C6 and C7.
-
Fragment:
-
Mass Calculation:
- (Dodecyl) = 155 Da (as alkane chain)
-
Correct fragment is the silylated oxonium ion:
-
Mass: 102 (CH=OTMS) + 155 (C11H23) = 257
-
Refined Calc:
(73) + (16) + (13) + (155). -
Total m/z = 257
-
-
Rearrangement Ion:
-
m/z 73:
(Generic TMS marker). -
m/z 75:
(Rearrangement).
-
Caption: Diagnostic fragmentation pathway for 7-OH-FAME-TMS. m/z 231 and 257 are the specific identifiers.
Quality Assurance Criteria
-
Retention Time: The 7-OH isomer typically elutes before the 10-OH and 12-OH isomers on a non-polar column due to the position of the bulky TMS group relative to the ester head.
-
SIM Ratio: For confirmation, the ratio of m/z 231 : m/z 257 should be consistent with the reference standard (
20%). -
Linearity:
over the range of 0.5 µg/mL to 50 µg/mL.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Missing Peaks | Moisture in sample/reagents. | TMS reagents hydrolyze instantly with water. Ensure samples are bone-dry (azeotrope with toluene if needed). |
| Peak Tailing | Active sites in liner or column. | Replace inlet liner with a deactivated, wool-packed liner. Trim 10cm from column guard. |
| Extra Peaks (m/z 73 dominant) | Incomplete derivatization. | Increase reaction time to 60 mins or temperature to 70°C. Ensure Pyridine is fresh. |
| Low Sensitivity | Split ratio too high. | Switch to Splitless mode. Check gain factor on MS detector. |
References
-
National Institutes of Health (NIH) - PubChem. Methyl 10-hydroxystearate (Isomer Reference). Available at: [Link]
-
Jeol USA. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis. Available at: [Link]
-
Scion Instruments. Determination of Fatty Acid Methyl Esters in Olive Oil using GC-SQMS. Available at: [Link]
-
ResearchGate. Mass spectrum and fragmentation pattern of hydroxy fatty acid methyl esters. (General Reference for Alpha-Cleavage Mechanisms). Available at: [Link]
Sources
Application Note: High-Fidelity Methylation of 7-Hydroxystearic Acid for Analytical and Synthetic Applications
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
7-hydroxystearic acid is a hydroxylated fatty acid of significant interest in various research fields, from lipidomics to materials science. Its bifunctional nature, containing both a carboxylic acid and a secondary alcohol, presents unique challenges and opportunities for chemical modification. Accurate analytical characterization, typically by gas chromatography-mass spectrometry (GC-MS), and further synthetic derivatization necessitate efficient and selective methylation. This document provides a comprehensive guide to the methylation of 7-hydroxystearic acid, detailing two robust protocols: a selective esterification of the carboxylic acid and an exhaustive methylation of both the acid and hydroxyl functionalities. The underlying chemical principles, procedural details, and critical insights are provided to ensure reproducible and high-yield outcomes for researchers.
Introduction: The Rationale for Methylation
The analysis of fatty acids like 7-hydroxystearic acid via gas chromatography requires derivatization to increase their volatility and reduce peak tailing, which arises from the polar carboxyl group.[1][2] Methylation is the most common derivatization strategy, converting the carboxylic acid to a more volatile methyl ester (a Fatty Acid Methyl Ester, or FAME).[2][3]
However, the presence of the C-7 hydroxyl group in 7-hydroxystearic acid introduces a second potential site for methylation, which can form a methyl ether. The choice of methylation strategy is therefore dictated by the analytical or synthetic goal:
-
Selective Methyl Esterification: For routine GC-MS analysis and quantification of the fatty acid, only the carboxylic acid should be methylated to form methyl 7-hydroxystearate.
-
Exhaustive Methylation: For certain synthetic applications or advanced analytical techniques, both the carboxylic acid and the hydroxyl group may be methylated to yield methyl 7-methoxystearate.
This guide provides validated protocols for both objectives, explaining the causality behind reagent selection and reaction conditions to empower researchers to make informed methodological decisions.
Comparative Analysis of Methylation Strategies
Several methods exist for the methylation of fatty acids, each with distinct advantages and limitations. The choice of method is critical for achieving the desired outcome with 7-hydroxystearic acid.
| Method | Target Functional Group(s) | Key Reagents | Temp. | Typical Time | Yields | Key Considerations & Causality |
| Acid-Catalyzed Esterification | Carboxylic Acid | Methanol (MeOH), H₂SO₄ or HCl[4][5][6] | 60-100°C | 1-4 h | >95% | Mechanism: Fischer-Speier esterification.[7][8] The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by methanol.[5][9] Pros: Highly effective for free fatty acids, uses common lab reagents.[4] Cons: Elevated temperatures can promote side reactions. In bifunctional molecules like 7-HSA, there is a risk of intermolecular esterification (polymerization) if conditions are too harsh or reaction times too long.[10] |
| (Trimethylsilyl)diazomethane (TMSD) | Carboxylic Acid | TMSD, MeOH/Toluene | Room Temp. | 15-60 min | >98% | Mechanism: Rapid, acid-catalyzed methylation. The carboxylic acid protonates TMSD, which then acts as a potent methylating agent. Pros: Extremely fast and efficient under mild conditions, minimizing side reactions.[11] A safer alternative to the highly explosive diazomethane.[12][13] Cons: TMSD is a potent toxin and suspected carcinogen requiring handling in a fume hood with appropriate PPE.[12][14][15] |
| Williamson Ether Synthesis | Hydroxyl Group | Strong Base (e.g., NaH), Methyl Iodide (CH₃I) | 0°C to RT | 2-12 h | >90% | Mechanism: The strong base deprotonates the alcohol to form a highly nucleophilic alkoxide, which then displaces the iodide from CH₃I in an SN2 reaction. Pros: A classic and reliable method for ether formation. Cons: Requires strictly anhydrous conditions as NaH reacts violently with water. CH₃I is a toxic and regulated chemical. This method will not methylate the carboxylic acid. |
Protocol 1: Selective Synthesis of Methyl 7-Hydroxystearate via Acid-Catalyzed Esterification
This protocol details the selective methylation of the carboxylic acid moiety using methanolic HCl. This method is robust, cost-effective, and ideal for preparing samples for GC-MS analysis.
Principle
This procedure follows the Fischer-Speier esterification mechanism, where a strong acid catalyst (HCl) facilitates the reaction between the carboxylic acid and an excess of alcohol (methanol) to drive the equilibrium towards the methyl ester product.[7][9]
Materials and Reagents
-
7-hydroxystearic acid
-
Methanol (Anhydrous, ≥99.8%)
-
Acetyl Chloride (or Concentrated HCl)
-
Hexane (HPLC Grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vial (5-10 mL) with PTFE-lined cap
-
Heating block or water bath
-
Vortex mixer
-
Rotary evaporator
Safety Precautions
-
Acetyl Chloride/HCl: Corrosive and toxic. Handle only in a chemical fume hood. Adding acetyl chloride to methanol is highly exothermic and generates HCl gas. Add slowly and with cooling.
-
Hexane/Methanol: Flammable liquids. Work away from ignition sources.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Detailed Step-by-Step Procedure
-
Preparation of 5% HCl in Methanol: In a fume hood, slowly add 0.5 mL of acetyl chloride dropwise to 9.5 mL of cold (ice bath) anhydrous methanol in a clean, dry glass bottle. Swirl gently. Loosely cap the bottle for 5 minutes to allow gas to vent, then seal tightly. This reagent is stable for several weeks when stored at 4°C. Alternatively, use a commercially available HCl/Methanol solution.
-
Reaction Setup: Weigh approximately 10 mg of 7-hydroxystearic acid into a reaction vial.
-
Add 2 mL of the 5% HCl in methanol solution to the vial.
-
Seal the vial tightly with the PTFE-lined cap.
-
Incubation: Place the vial in a heating block or water bath set to 85°C for 2 hours.[3] Periodically vortex the mixture to ensure homogeneity, especially at the beginning.
-
Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.
-
Extraction: Add 1 mL of deionized water and 2 mL of hexane to the vial.
-
Cap the vial and vortex vigorously for 1 minute to extract the fatty acid methyl ester into the hexane (upper) layer.
-
Allow the layers to fully separate. If an emulsion forms, brief centrifugation can aid separation.
-
Isolation: Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette.
-
Washing: Wash the collected hexane layer with 1 mL of saturated NaHCO₃ solution to neutralize any remaining acid, followed by 1 mL of brine to remove residual water.
-
Drying: Dry the final hexane extract over a small amount of anhydrous Na₂SO₄.
-
Final Sample: Filter or carefully decant the dried hexane solution into a new vial. The sample containing methyl 7-hydroxystearate is now ready for analysis (e.g., by GC-MS) or can be concentrated under a gentle stream of nitrogen or by rotary evaporation for further use.
Visualization of Protocol 1 Workflow
Caption: Workflow for selective acid-catalyzed esterification.
Protocol 2: Exhaustive Methylation to Synthesize Methyl 7-Methoxystearate
This two-step protocol is designed for synthetic purposes where both functional groups must be methylated. It involves an initial esterification followed by a Williamson ether synthesis to methylate the hydroxyl group.
Principle
The strategy is to first protect the more reactive carboxylic acid as a methyl ester under conditions that leave the alcohol untouched (Protocol 1). Subsequently, the secondary alcohol is converted to a methyl ether using a strong base and an electrophilic methyl source (methyl iodide).
Materials and Reagents
-
Methyl 7-hydroxystearate (product from Protocol 1)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Standard workup reagents (water, brine, Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions
-
Sodium Hydride (NaH): Extremely flammable and water-reactive. It can ignite in air, especially when finely divided. Handle only under an inert atmosphere (e.g., nitrogen or argon). Quench excess NaH carefully with isopropanol followed by methanol and then water, always with cooling.
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a chemical fume hood with appropriate gloves.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or from a sealed bottle.
Detailed Step-by-Step Procedure
Step A: Esterification
-
Follow Protocol 1 exactly as described above to convert 7-hydroxystearic acid to methyl 7-hydroxystearate. Ensure the final product is free of residual acid and water.
Step B: Ether Formation
-
Reaction Setup: In a fume hood, place the dried methyl 7-hydroxystearate (e.g., from ~100 mg of starting acid) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the ester in 10 mL of anhydrous THF.
-
Cool the flask in an ice bath (0°C).
-
Deprotonation: While stirring under a nitrogen atmosphere, carefully add sodium hydride (1.5 equivalents, relative to the ester) in small portions. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Methylation: Add methyl iodide (1.5 equivalents) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours, or until TLC/GC-MS analysis indicates the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding 5 mL of saturated NH₄Cl solution dropwise to neutralize excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with 20 mL of diethyl ether and 10 mL of water.
-
Washing: Separate the layers and wash the organic phase sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 7-methoxystearate.
Visualization of Protocol 2 Workflow
Caption: Two-step workflow for exhaustive methylation.
Troubleshooting and Expert Insights
-
Incomplete Esterification (Protocol 1): If GC analysis shows significant remaining free acid, the reaction may not have gone to completion.
-
Cause: Insufficient catalyst, presence of water, or too short a reaction time.
-
Solution: Ensure anhydrous reagents are used. The reaction time can be extended to 4 hours.
-
-
Low Yield in Ether Synthesis (Protocol 2):
-
Cause: The most common cause is moisture in the reagents or glassware, which will consume the sodium hydride.
-
Solution: Flame-dry all glassware before use. Use freshly opened or distilled anhydrous solvents. Ensure the starting methyl 7-hydroxystearate is completely dry.
-
-
Side Product Formation: Under overly harsh acidic conditions (e.g., concentrated H₂SO₄ at high temperatures for extended periods), intermolecular esterification can occur, leading to the formation of dimers or oligomers of 7-hydroxystearic acid. The described methanolic HCl method is mild enough to largely prevent this.[10]
Conclusion
The successful methylation of 7-hydroxystearic acid is readily achievable with a clear understanding of the desired outcome and careful selection of the appropriate chemical methodology. For routine analysis, acid-catalyzed esterification provides a direct and efficient route to the required methyl ester. For more complex synthetic goals requiring exhaustive methylation, a two-step esterification-etherification sequence yields the desired permethylated product. By following the detailed protocols and safety guidelines presented in this note, researchers can confidently and reproducibly derivatize 7-hydroxystearic acid for their specific applications in drug development, lipidomics, and beyond.
References
-
A high-throughput method for profiling fatty acids in plant seeds based on one-step acid-catalyzed methylation followed by gas chromatography-mass spectrometry. Taylor & Francis Online. Available at: [Link]
-
Evidence of extensive phospholipid fatty acid methylation during the assumed selective methylation of plasma free fatty acids by diazomethane. PubMed. Available at: [Link]
-
Reactions of diazomethane with glycerolipids in the presence of serum or inorganic salts. PubMed. Available at: [Link]
-
Current Trends in Separation and Purification of Fatty Acid Methyl Ester. ResearchGate. Available at: [Link]
-
Purification of fatty acid methyl esters by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Taylor & Francis Online. Available at: [Link]
- Method for purifying fatty acid methyl esters. Google Patents.
-
Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit. NACALAI TESQUE, INC.. Available at: [Link]
-
Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids. PubMed. Available at: [Link]
-
Evaluating Acid and Base Catalysts in the Methylation of Milk and Rumen Fatty Acids with Special Emphasis on Conjugated Dienes and Total trans Fatty Acids. ResearchGate. Available at: [Link]
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Hindawi. Available at: [Link]
-
Preparation of fatty acid methyl esters for gas-liquid chromatography. PubMed. Available at: [Link]
-
Comparison of Methods for the Preparation of Fatty Acid Methyl Esters for the Analysis of Omega-3 Rich Oils by Gas Chromatography. Dalhousie University. Available at: [Link]
- Method of converting free fatty acids to fatty acid methyl esters with small excess of methanol. Google Patents.
-
Trimethylsilyldiazo[13C]methane. Organic Syntheses. Available at: [Link]
-
Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Yale Environmental Health & Safety. Available at: [Link]
-
Trimethylsilyldiazomethane. CDC Stacks. Available at: [Link]
-
Chemical Information Review Document for Trimethylsilyldiazomethane. National Toxicology Program. Available at: [Link]
-
How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. ResearchGate. Available at: [Link]
- Esterification reaction product and cosmetic product. Google Patents.
-
Nomination: Trimethylsilyldiazomethane (TMSD). National Toxicology Program. Available at: [Link]
-
Diazomethane (CH2N2). Master Organic Chemistry. Available at: [Link]
-
Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
Fischer Esterification. Chemistry LibreTexts. Available at: [Link]
-
Fischer Esterification. Chemistry Steps. Available at: [Link]
Sources
- 1. Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. US20130231403A1 - Esterification reaction product and cosmetic product - Google Patents [patents.google.com]
- 11. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Note: Advanced HPLC Separation Techniques for Hydroxy Fatty Acid Methyl Esters (OH-FAMEs)
Executive Summary
Hydroxy fatty acids (HFAs) are critical bioactive lipids that serve as intermediates in mitochondrial
While Gas Chromatography (GC) has historically dominated fatty acid analysis, its reliance on elevated temperatures can induce thermal degradation in labile polyunsaturated and hydroxy fatty acids. High-Performance Liquid Chromatography (HPLC) circumvents this limitation, offering orthogonal separation mechanisms that can resolve complex lipidomes at room temperature[2]. This application note details the mechanistic rationale and validated protocols for the extraction, derivatization, and HPLC separation of hydroxy fatty acids as their methyl ester derivatives (OH-FAMEs).
Mechanistic Grounding: The "Why" Behind the Workflow
The Necessity of Derivatization
Free hydroxy fatty acids lack strong natural chromophores for UV detection and are prone to oxidation and instability during prolonged storage[3]. Converting free HFAs into Hydroxy Fatty Acid Methyl Esters (OH-FAMEs) serves a dual purpose:
-
Chromatographic Fidelity: Methyl esterification neutralizes the highly polar carboxylic acid group, significantly improving peak shape and reducing tailing on hydrophobic stationary phases[2].
-
Molecular Stability: Derivatization stabilizes the molecule, preventing spontaneous lactonization or further oxidation of the hydroxyl moiety[3].
Orthogonal Separation Strategies
The selection of the HPLC stationary and mobile phases dictates the separation mechanism:
-
Reversed-Phase HPLC (RP-HPLC): Utilizes hydrophobic stationary phases (e.g., C18). Separation is governed by the hydrophobic partition coefficient; OH-FAMEs elute based on chain length and the degree of unsaturation. Each double bond reduces the effective chain length by approximately two carbon units[4].
-
Normal-Phase HPLC (NP-HPLC): Utilizes polar stationary phases (e.g., Silica or PVA-Sil). Because the hydroxyl group introduces a strong dipole, NP-HPLC leverages hydrogen bonding between the -OH group and the silanol/PVA surface. This is critical for resolving positional isomers (e.g., 10-hydroxy vs. 13-hydroxy fatty acids) which co-elute in RP-HPLC due to their identical hydrophobic mass[5].
-
In-Source Derivatization via APCI-MS: When utilizing Atmospheric Pressure Chemical Ionization (APCI), using acetonitrile in the mobile phase allows for the formation of reactive species
that add across double and triple bonds. This advanced technique allows researchers to pinpoint the exact location of unsaturation within the OH-FAME aliphatic chain[6].
Experimental Workflow Visualization
Workflow for the extraction, derivatization, and orthogonal HPLC separation of OH-FAMEs.
Chromatographic Parameters Summary
| Separation Mode | Stationary Phase | Mobile Phase System | Primary Application | Detection Method |
| Reversed-Phase | C18 (e.g., 1.8 µm particle) | Water / Acetonitrile (with 0.1% Formic Acid) | Profiling by chain length and unsaturation[4]. | ESI-MS/MS or APCI-MS[3] |
| Normal-Phase | Silica or YMC PVA-Sil | Hexane / Isopropanol (e.g., 0.5% IPA) | Resolution of positional isomers (e.g., | ELSD or MS |
| Chiral-Phase | Chiralcel OD | Hexane / Isopropanol / TFA | Resolution of stereoisomers (e.g., 9R- vs 9S-enantiomers). | UV or MS |
Standardized Experimental Protocols
Protocol A: Extraction and Methylation of Total Hydroxy Fatty Acids
This protocol utilizes saponification to release bound HFAs, followed by acid-catalyzed methylation to generate OH-FAMEs[1].
Reagents:
-
Saponification Reagent: 45 g NaOH dissolved in 150 mL methanol and 150 mL distilled water.
-
Methylation Reagent: 325 mL 6.0 N HCl and 275 mL methanol.
-
Extraction Solvent: 1:1 (v/v) Hexane / Methyl tert-butyl ether (MTBE).
Step-by-Step Procedure:
-
Sample Input: Transfer 100 µL of plasma/serum or ~40 mg of harvested bacterial cells into a clean, pressure-resistant glass tube[1].
-
Saponification: Add 1.0 mL of Saponification Reagent. Seal the tube tightly and submerge in a boiling water bath (100°C) for 30 minutes. Vortex vigorously every 10 minutes to ensure complete hydrolysis of complex lipids.
-
Cooling: Remove from heat and cool the tubes to room temperature in a water bath.
-
Methylation: Add 2.0 mL of Methylation Reagent. Seal and heat at 80°C for exactly 10 minutes. Causality Note: Acid catalysis is preferred here to prevent the degradation of acid-labile structures while ensuring complete conversion to methyl esters.
-
Extraction: Cool the tubes, then add 1.25 mL of the Extraction Solvent. Mix gently on a rotary shaker for 10 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Carefully aspirate the upper organic phase (containing the OH-FAMEs) and transfer to a clean autosampler vial for HPLC analysis[1].
Protocol B: Reversed-Phase LC-MS/MS for High-Throughput Profiling
Designed for the broad profiling of OH-FAMEs based on hydrophobicity[1][3].
System Setup:
-
Column: C18 reversed-phase column (2.1 mm x 100 mm, 1.8 µm particle size).
-
Column Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: 0.1% Formic acid in MS-grade water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program:
-
0.0 - 2.0 min: 30% B (Isocratic hold to elute highly polar contaminants).
-
2.0 - 15.0 min: Ramp from 30% to 95% B (Elutes OH-FAMEs in order of increasing chain length and decreasing unsaturation).
-
15.0 - 18.0 min: 95% B (Column wash).
-
18.0 - 22.0 min: 30% B (Re-equilibration).
Detection (APCI-MS): Run in positive ion mode. Monitor for the
Protocol C: Normal-Phase HPLC for Positional Isomer Resolution
Employed when resolving isomers that possess identical mass and chain lengths but differ in the position of the hydroxyl group (e.g.,
System Setup:
-
Column: Silicic acid or YMC PVA-Sil column (4.6 mm x 250 mm, 5 µm).
-
Column Temperature: 25°C (Room temperature).
-
Flow Rate: 1.0 mL/min.
-
Mobile Phase: Isocratic elution using 0.5% (v/v) Isopropanol in n-Hexane[7].
Methodological Notes:
-
Ensure all solvents are strictly anhydrous; trace water will deactivate the silica stationary phase and cause retention time drift.
-
Inject the extracted OH-FAMEs (from Protocol A) dissolved in pure hexane.
-
Because the mobile phase lacks ionizing agents, detection is best achieved using an Evaporative Light Scattering Detector (ELSD) or by post-column make-up flow prior to APCI-MS.
References
-
Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for 3-Hydroxy Fatty Acid Analysis.1
-
PubMed (Anal Biochem). High pressure liquid chromatography methods for separation of omega- and (omega-1)-hydroxy fatty acids: their applications to microsomal fatty acid omega-oxidation.7
-
AOCS. Fatty Acid Analysis by HPLC.4
-
ResearchGate. Identification of hydroxy fatty acids by liquid chromatography-atmospheric pressure chemical ionization mass spectroscopy in Euglena gracilis.3
-
MDPI. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization.6
-
HPLC.eu (Nacalai Tesque). Fatty Acid Analysis by HPLC.2
-
Royal Society of Chemistry (RSC). CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids.5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. High pressure liquid chromatography methods for separation of omega- and (omega-1)-hydroxy fatty acids: their applications to microsomal fatty acid omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Methyl 7-hydroxystearate as an intermediate in bioplastic synthesis
Application Note: Methyl 7-Hydroxystearate as a Monomeric Intermediate for Advanced Bio-Elastomers
Executive Summary & Mechanistic Rationale
The transition toward sustainable, biobased polymers requires versatile monomers capable of replacing petrochemical-derived soft segments in elastomers and thermoplastic polyurethanes (TPUs)[1]. While2 is a well-documented intermediate in bioplastic synthesis[2], methyl 7-hydroxystearate presents a unique architectural advantage for drug delivery matrices and biomedical devices.
The Causality of Monomer Structure:
In methyl 7-hydroxystearate, the secondary hydroxyl group is located at the C7 position. During polycondensation, the polymer backbone forms between C1 (the carbonyl) and C7 (the oxygen). This specific regiochemistry leaves an exceptionally long 11-carbon pendant alkyl chain (C8 through C18). In polymer physics, long pendant chains act as internal plasticizers. They severely disrupt interchain hydrogen bonding and van der Waals packing, effectively suppressing crystallization[3]. Consequently, poly(methyl 7-hydroxystearate) exhibits an ultra-low glass transition temperature (
The Causality of Catalysis (Why CALB?): Chemical polycondensation of secondary alcohols typically requires harsh metallic catalysts (e.g., titanium tetrabutoxide) at high temperatures (>180°C), which frequently triggers unwanted dehydration of the secondary hydroxyl group, yielding inactive alkenes. To circumvent this, we utilize 4 as a direct enzyme[4]. CALB operates via a Ser-His-Asp catalytic triad that forms an acyl-enzyme intermediate with the methyl ester at mild temperatures (70–90°C). The sterically hindered C7 hydroxyl then acts as the nucleophile, facilitating step-growth transesterification without dehydration side-reactions[5].
Logical Relationship: Structure to Function
Structural causality: How the C7 hydroxyl position dictates macroscopic elastomeric properties.
Quantitative Data: Thermal & Mechanical Properties
To justify the selection of methyl 7-hydroxystearate, the table below compares the properties of polyhydroxyalkanoates (PHAs) derived from different hydroxy fatty acid methyl esters. The data illustrates how increasing the pendant chain length fundamentally shifts the material from a brittle plastic to a highly elastic rubber.
| Monomer Base | Pendant Chain Length | Elongation at Break (%) | ||
| 3-Hydroxybutyrate (Standard PHB) | 1 Carbon | ~ 5 | ~ 175 | < 5% (Brittle) |
| Methyl 12-Hydroxystearate | 6 Carbons | ~ -35 | ~ 45 | ~ 300% (Semi-flexible) |
| Methyl 7-Hydroxystearate | 11 Carbons | ~ -60 | Amorphous | > 600% (Highly Elastic) |
Experimental Protocols: A Self-Validating System
The following protocols detail the enzymatic polycondensation of methyl 7-hydroxystearate and its subsequent integration into a polyurethane matrix. Every step is designed with built-in validation to ensure reproducibility.
Protocol A: CALB-Catalyzed Polycondensation of Methyl 7-Hydroxystearate
Objective: Synthesize a high-molecular-weight macroglycol (polyester polyol) with terminal hydroxyl groups.
-
Monomer Purification: Dissolve methyl 7-hydroxystearate (10.0 g) in ethyl acetate and pass through a short silica plug to remove trace organic acids that could prematurely protonate the CALB active site. Evaporate the solvent under reduced pressure.
-
Enzyme Preparation: Dry immobilized CALB (Novozym 435, 1.0 g, 10% w/w relative to monomer) in a vacuum desiccator over
for 24 hours.-
Causality: Trace water acts as a competing nucleophile, causing premature chain termination via hydrolysis rather than polycondensation[3].
-
-
Oligomerization Phase: In a 50 mL round-bottom flask, combine the dried monomer and CALB. Purge with ultra-high purity Argon for 15 minutes. Heat the mixture to 80°C using a thermostated oil bath under gentle mechanical stirring (150 rpm). Allow oligomerization to proceed at atmospheric pressure for 4 hours.
-
Vacuum Polycondensation Phase: Gradually apply a high vacuum (< 10 mmHg) to the system.
-
Causality: Lipase-catalyzed transesterification is a reversible equilibrium. Continuous removal of the methanol byproduct shifts the equilibrium toward high-molecular-weight polymer formation[5]. Maintain these conditions for 48 hours.
-
-
Termination & Recovery: Cool the reaction to room temperature and dissolve the highly viscous polymer in 50 mL of chloroform. Filter the solution through a medium-porosity glass frit to recover the immobilized CALB (which can be washed with acetone and reused).
-
Precipitation: Concentrate the filtrate to 20 mL and precipitate dropwise into 200 mL of ice-cold methanol. Collect the purified poly(7-hydroxystearate) via centrifugation and dry in vacuo.
-
Validation Check (QC): Aliquot 50 µL of the reaction mixture at 24h and 48h. Analyze via Gel Permeation Chromatography (GPC) to confirm the shift from oligomeric species (
< 2,000 Da) to high-molecular-weight polymer ( > 10,000 Da). A polydispersity index (Đ) approaching 2.0 validates a successful step-growth mechanism.
Experimental workflow for the CALB-catalyzed polycondensation of methyl 7-hydroxystearate.
Protocol B: Synthesis of Segmented Polyurethane Elastomers
Objective: Utilize the synthesized poly(7-hydroxystearate) as an amorphous soft segment in a biobased thermoplastic polyurethane (TPU).
-
Prepolymer Formation: Dissolve the poly(7-hydroxystearate) macroglycol (
≈ 10,000 g/mol ) in anhydrous N,N-dimethylformamide (DMF). Add 4,4'-diphenylmethane diisocyanate (MDI) at a 2:1 molar ratio (NCO:OH). React at 80°C for 2 hours under Argon to form an isocyanate-terminated prepolymer[2]. -
Chain Extension: Add 1,4-butanediol (BDO) as a chain extender (equimolar to the remaining unreacted NCO groups). Stir vigorously for 5 minutes.
-
Causality: BDO reacts with the terminal NCO groups to form rigid, hydrogen-bonded hard segments (urethane linkages) that physically crosslink the amorphous poly(7-hydroxystearate) soft segments, granting the material its elastomeric recovery.
-
-
Curing: Cast the viscous solution into a Teflon mold and cure at 100°C for 12 hours. Demold and condition at room temperature for 48 hours prior to mechanical testing.
-
Validation Check (QC): Perform Fourier Transform Infrared (FTIR) spectroscopy on the cured film. The complete disappearance of the isocyanate (NCO) stretching band at 2270 cm⁻¹ validates the stoichiometric consumption of the prepolymer and confirms a fully cured, non-toxic elastomer matrix.
References
1.[1] Polyhydroxyalkanoate (PHA): Review of synthesis, characteristics, processing and potential applications in packaging. Express Polymer Letters.[Link] 2.[5] Recent Advances in Biocatalysis and Metabolic Engineering for Biomanufacturing. MDPI.[Link] 3.[2] Novel Thermoplastic Polyurethane Elastomers Based on Methyl-12-Hydroxy Stearate. ResearchGate.[Link] 4.[4] Harnessing enzymes for greener polymerisations: advances in chain and step growth processes. Polymer Chemistry (RSC Publishing).[Link] 5.[3] Aqueous-Phase Polycondensation of Hydroxy Fatty Acids via a Whole-Cell CoA Activation–Acyltransferase Cascade. JACS Au - ACS Publications.[Link]
Sources
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Harnessing enzymes for greener polymerisations: advances in chain and step growth processes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00223K [pubs.rsc.org]
- 5. mdpi-res.com [mdpi-res.com]
Application Notes and Protocols for the Extraction of Octadecanoic acid, 7-hydroxy-, methyl ester from Biological Samples
Introduction: The Significance of 7-Hydroxy-Octadecanoic Acid Methyl Ester in Biological Research
Octadecanoic acid, 7-hydroxy-, methyl ester is a member of the hydroxylated fatty acid family, a class of lipids that are gaining increasing attention in biomedical research. These molecules are not merely structural components of cell membranes but are active signaling molecules involved in a myriad of physiological and pathological processes. Their accurate quantification in biological matrices such as plasma, serum, urine, and tissues is paramount for elucidating their roles in metabolic disorders, inflammation, and as potential biomarkers for disease diagnosis and therapeutic monitoring.
The introduction of a hydroxyl group onto the fatty acid backbone significantly increases its polarity compared to its non-hydroxylated counterpart, stearic acid. This chemical alteration necessitates specialized extraction procedures to ensure efficient and reproducible recovery from complex biological samples, which are rich in both polar and non-polar interfering substances. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated methods for the extraction of Octadecanoic acid, 7-hydroxy-, methyl ester, with a focus on the underlying principles that govern each step.
Understanding the Analyte: Physicochemical Properties
A successful extraction strategy is predicated on a thorough understanding of the analyte's chemical properties. Octadecanoic acid, 7-hydroxy-, methyl ester possesses a dual nature: a long, non-polar 18-carbon aliphatic chain and two polar functional groups, a methyl ester and a secondary alcohol at the C-7 position.
-
Polarity: The presence of the hydroxyl group makes this molecule significantly more polar than a standard fatty acid methyl ester (FAME). This increased polarity influences its solubility in organic solvents and its retention on chromatographic media.
-
Solubility: It is expected to have good solubility in polar organic solvents such as methanol, ethanol, and acetonitrile, and moderate solubility in less polar solvents like ethyl acetate and methyl tert-butyl ether (MTBE). Its solubility in highly non-polar solvents like hexane will be limited.
-
Reactivity: The secondary alcohol and the methyl ester are the primary sites of chemical reactivity. For gas chromatography (GC) analysis, both the carboxylic acid (if starting from the free acid) and the hydroxyl group must be derivatized to increase volatility and thermal stability.
Strategic Approaches to Extraction: LLE and SPE
Two primary strategies are employed for the extraction of hydroxylated fatty acids from biological samples: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods depends on the sample matrix, the required level of purity, and the desired throughput.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For hydroxylated fatty acids, solvent systems that can effectively partition these moderately polar lipids from the highly polar (salts, sugars, amino acids) and non-polar (triglycerides, cholesterol esters) components of the biological matrix are essential.
The Bligh and Dyer method, which utilizes a chloroform/methanol/water system, is a widely adopted LLE protocol for total lipid extraction, including hydroxylated fatty acids.[1] The initial monophasic system of chloroform and methanol effectively disrupts cell membranes and solubilizes lipids. The subsequent addition of water induces a phase separation, with lipids partitioning into the lower chloroform layer.
Solid-Phase Extraction (SPE)
SPE is a more selective and often more efficient technique for sample cleanup and concentration.[2] It involves passing the sample through a solid sorbent that retains the analyte based on its physicochemical properties. The analyte is then eluted with a different solvent. For Octadecanoic acid, 7-hydroxy-, methyl ester, several SPE sorbents can be considered:
-
Reversed-Phase (e.g., C18): In reversed-phase SPE, the non-polar stationary phase retains hydrophobic compounds from a polar sample matrix. The long carbon chain of the analyte will interact with the C18 sorbent. It can be eluted with a less polar solvent.
-
Normal-Phase (e.g., Silica): In normal-phase SPE, a polar stationary phase retains polar compounds from a non-polar sample matrix. The hydroxyl group of the analyte can interact with the silica sorbent.
-
Ion-Exchange: If starting with the free acid (7-hydroxy-octadecanoic acid), an anion exchange sorbent can be used to retain the negatively charged carboxylate group.
Protocol 1: Modified Bligh and Dyer Liquid-Liquid Extraction (LLE)
This protocol is a robust method for the total lipid extraction from plasma or serum, which will include Octadecanoic acid, 7-hydroxy-, methyl ester.
Materials and Reagents:
-
Plasma or Serum Sample
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Nitrogen evaporation system
Step-by-Step Procedure:
-
Sample Preparation: To a 15 mL glass centrifuge tube, add 1.0 mL of plasma or serum.
-
Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete homogenization and protein precipitation. This creates a single-phase system.
-
Phase Separation Induction:
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear phase separation. Two distinct layers will be visible: an upper aqueous (methanol/water) layer and a lower organic (chloroform) layer containing the lipids. A protein disk may be present at the interface.
-
Lipid Extraction: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for storage or subsequent derivatization (e.g., 100 µL of hexane or toluene).
Caption: Liquid-Liquid Extraction Workflow.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration
This protocol is designed for the cleanup of a lipid extract (e.g., from the LLE protocol) or for direct extraction from a diluted biological fluid, using a C18 reversed-phase cartridge.
Materials and Reagents:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Deionized Water
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Lipid extract or pre-treated biological sample
-
Nitrogen evaporation system
Step-by-Step Procedure:
-
Cartridge Conditioning:
-
Pass 6 mL of methanol through the C18 cartridge.
-
Pass 6 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
If using a dried lipid extract, reconstitute it in 1 mL of methanol:water (1:1, v/v).
-
If using a plasma/serum sample, dilute 1 mL of the sample with 1 mL of water.[3]
-
Load the prepared sample onto the conditioned C18 cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 6 mL of deionized water to remove highly polar interferences like salts.
-
Wash the cartridge with 6 mL of methanol:water (40:60, v/v) to remove moderately polar interferences.
-
-
Elution of Analyte:
-
Elute the Octadecanoic acid, 7-hydroxy-, methyl ester with 6 mL of ethyl acetate. The ethyl acetate is polar enough to displace the analyte from the C18 sorbent.
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of hexane or other solvent suitable for derivatization and GC-MS analysis.
-
Caption: Solid-Phase Extraction Workflow.
Derivatization for GC-MS Analysis: A Critical Step
For successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polarity of the analyte must be reduced, and its volatility increased. This is achieved through a two-fold derivatization process:
-
Esterification: The carboxylic acid group (if starting from the free acid) is converted to a methyl ester. If the starting material is already the methyl ester, this step is omitted.
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether.[4][5] This step is crucial for hydroxylated fatty acids as it prevents peak tailing and improves thermal stability in the GC inlet and column.
Protocol for Silylation:
-
Ensure the extracted sample is completely dry.
-
Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS), to the dried extract.
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[4]
-
Cool the sample to room temperature before GC-MS analysis.
Quantitative Data Summary
The following table summarizes expected performance characteristics for the extraction of hydroxylated fatty acids based on literature. It is imperative to perform in-house validation for Octadecanoic acid, 7-hydroxy-, methyl ester to determine specific recovery, precision, and accuracy.
| Parameter | Liquid-Liquid Extraction (Bligh & Dyer) | Solid-Phase Extraction (C18) |
| Principle | Differential solubility | Reversed-phase chromatography |
| Selectivity | Low (extracts total lipids) | Moderate to High |
| Typical Recovery | >90% for total lipids | 85-100% (analyte dependent) |
| Throughput | Low to Medium | High (with manifold) |
| Solvent Consumption | High | Low |
| Automation Potential | Low | High |
GC-MS Analysis Parameters
The following are typical starting parameters for the analysis of the TMS-derivatized Octadecanoic acid, 7-hydroxy-, methyl ester. Method optimization is recommended.
| Parameter | Setting |
| GC System | Agilent 5890 series II or equivalent[4] |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80°C, hold for 5 min, ramp at 3.8°C/min to 280°C, hold for 5 min[4] |
| MS System | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
The mass spectrum of the TMS-derivatized 7-hydroxy-octadecanoic acid methyl ester is expected to show characteristic fragments resulting from cleavage adjacent to the TMS-ether group, which can be used for identification and quantification in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes for enhanced sensitivity and selectivity.
Conclusion
The successful extraction of Octadecanoic acid, 7-hydroxy-, methyl ester from biological samples hinges on the careful selection of an extraction methodology that accounts for its moderately polar nature. Both modified LLE and SPE protocols can yield high recovery rates. For cleaner extracts and higher throughput, SPE is often the preferred method. Crucially, derivatization of the hydroxyl group is a non-negotiable step for reliable GC-MS analysis. The protocols and principles outlined in this application note provide a robust framework for researchers to develop and validate their own methods for the accurate quantification of this important bioactive lipid.
References
- Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.
- Gigliotti, J. C., et al. (2011).
- Saghatelian, A., et al. (2014). A new class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), are profound regulators of glucose homeostasis. Cell, 159(3), 556-568.
-
Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. Retrieved from [Link]
- Lee, J. Y., et al. (2020). Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. Analytica Chimica Acta, 1095, 84-93.
- Riemersma, R. A., et al. (2001). A review of the effects of n-3 fatty acids on cardiovascular disease. Proceedings of the Nutrition Society, 60(4), 441-445.
-
Varelis, P., & Demoll, E. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved from [Link]
- Xu, L., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(45), 18274–18283.
- Zivkovic, A. M., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 291.
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911-917.
- Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of biological chemistry, 226(1), 497-509.
- Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137-1146.
- Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of lipid research, 51(11), 3299-3305.
- Lewis, T., Nichols, P. D., & McMeekin, T. A. (2000). Evaluation of extraction methods for recovery of fatty acids from lipid-producing microheterotrophs. Journal of microbiological methods, 43(2), 107-116.
- Liu, J., et al. (2018). Comparison of different extraction methods for the determination of fatty acids in edible oils by GC-MS. Journal of the American Oil Chemists' Society, 95(10), 1235-1244.
- Rodríguez-Ruiz, J., et al. (2019). Advances in Lipid Extraction Methods—A Review. Molecules, 24(24), 4590.
- Shan, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(45), 18274-18283.
-
Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]
-
Hankin, J. A., & Barkin, R. M. (1990). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS. ResearchGate. Retrieved from [Link]
- Das, A. K., & Hajra, A. K. (1992). A simple procedure for the derivatization of non-hydroxy and hydroxy fatty acids for gas chromatography-mass spectrometry. Journal of lipid research, 33(7), 1097-1101.
- Christie, W. W. (1982). A simple procedure for rapid transmethylation of glycerolipids and cholesteryl esters. Journal of lipid research, 23(7), 1072-1075.
- Eder, K. (1995). Gas chromatographic analysis of fatty acid methyl esters.
-
Agilent Technologies. (n.d.). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer. Retrieved from [Link]
- Garcés, R., & Mancha, M. (1993). One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues. Analytical biochemistry, 211(1), 139-143.
Sources
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Esterification of 7-Hydroxystearic Acid
Welcome to the Technical Support Center for lipid synthesis and drug development professionals. 7-Hydroxystearic acid (7-HSA) is a highly valuable bifunctional lipid, serving as a critical precursor for both industrial alkyl esters and bioactive endogenous lipids like Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)[1].
Because 7-HSA contains both a carboxylic acid (-COOH) and a secondary hydroxyl group (-OH) at the C7 position, its esterification is notoriously prone to side reactions. This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to help you maximize your target yields.
Part 1: Reaction Pathways & Yield Killers
Understanding the mechanistic behavior of 7-HSA is the first step to optimizing your yield. Depending on your target, you are either attempting to esterify the carboxyl group (to form alkyl 7-hydroxystearates) or acylate the hydroxyl group (to form FAHFAs like 7-PAHSA).
Failure to control reaction conditions leads to two primary yield killers:
-
Estolide Formation: Intermolecular polymerization where the C7-OH of one molecule attacks the C1-COOH of another.
-
Dehydration: Elimination of the C7-OH under harsh acidic conditions, forming an unwanted octadecenoic acid (alkene) byproduct.
Fig 1: Reaction pathways and competitive side reactions in 7-HSA esterification.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my carboxyl esterification yielding a high percentage of estolide oligomers instead of the target monomeric ester? Causality & Solution: Estolides form via intermolecular esterification under thermal or acid-catalyzed conditions. Because 7-HSA is bifunctional, the internal C7-OH competes with your target alcohol. If the concentration of your target alcohol drops, or if the temperature exceeds 100°C, Le Chatelier's principle shifts the equilibrium toward self-polymerization. To fix this: Use a vast molar excess of your target alcohol (e.g., 10:1 ratio) to outcompete the internal hydroxyl. Alternatively, switch to an enzymatic catalyst like Candida antarctica lipase B (Novozym 435). The active site of this lipase is a narrow hydrophobic pocket that readily accepts primary alcohols but sterically excludes the bulky secondary C7-OH of a second 7-HSA molecule, effectively reducing estolide formation to near zero[2].
Q2: During acid-catalyzed esterification, I am observing significant loss of the hydroxyl group. How do I prevent dehydration? Causality & Solution: Secondary alcohols like the one at C7 are highly susceptible to E1/E2 elimination in the presence of strong mineral acids (e.g., H₂SO₄) and heat. The acid protonates the hydroxyl group, turning it into a superior leaving group (water), which departs to form a stable alkene (octadecenoic acid). To fix this: Abandon strong mineral acids. Use a milder Lewis acid catalyst (like p-Toluenesulfonic acid at <80°C) or rely entirely on enzymatic esterification at 60°C to preserve the integrity of the hydroxyl group[2].
Q3: My yield for 7-PAHSA (O-palmitoyl-7-hydroxystearic acid) is extremely low. Direct Fischer esterification is failing. How can I drive the acylation of the secondary hydroxyl? Causality & Solution: You are attempting to synthesize a FAHFA[3]. The C7-OH is sterically hindered and a poor nucleophile. Direct esterification with palmitic acid will mostly yield unreacted starting material or palmitic anhydride. To fix this: You must use Steglich esterification [4]. By using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine), you change the mechanism. DMAP acts as a nucleophilic catalyst, attacking the EDC-activated palmitic acid to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is reactive enough to overcome the steric hindrance at C7, forcing the acylation to completion[5].
Part 3: Quantitative Data Summary
The table below summarizes the expected outcomes of various catalytic strategies when attempting to synthesize alkyl 7-hydroxystearates.
| Reaction Type | Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Target Yield (%) | Estolide Yield (%) | Dehydration Yield (%) |
| Fischer (Mineral Acid) | H₂SO₄ | 120 | 1:2 | < 40 | ~ 30 | ~ 30 |
| Fischer (Lewis Acid) | p-TsOH | 80 | 1:10 | ~ 75 | ~ 20 | < 5 |
| Enzymatic (Lipase) | Novozym 435 | 60 | 1:5 | > 90 | < 2 | 0 |
| Steglich (Acylation) | EDC / DMAP | 25 | 1:1.2 (Acyl donor) | > 85 | < 2 | 0 |
Part 4: Validated Experimental Protocols
Protocol A: Enzymatic Synthesis of Alkyl 7-Hydroxystearate (Carboxyl Esterification)
This protocol is designed to achieve >90% yield of the monomeric ester while preventing dehydration and estolide formation[2].
-
Preparation: In a round-bottom flask, combine 7-HSA (10 mmol) with the target primary alcohol (50 mmol, 5x excess). If the alcohol is solid at room temperature, add a minimal amount of anhydrous hexane as a solvent.
-
Catalyst Addition: Add 10% (w/w relative to 7-HSA) of Novozym 435 (immobilized Candida antarctica lipase B).
-
Water Removal: Add 2g of activated 4Å molecular sieves to the flask to continuously remove water and drive the equilibrium forward.
-
Reaction: Stir the mixture at 60°C for 24 hours.
-
Filtration & Purification: Filter the mixture to remove the immobilized enzyme and molecular sieves. Evaporate the excess alcohol/solvent under reduced pressure.
-
System Validation (FT-IR): Analyze the crude product via FT-IR. A successful, estolide-free reaction will show a single, sharp ester carbonyl stretch at ~1740 cm⁻¹. If estolides are present, you will observe a split or broadened peak at 1734 cm⁻¹ and 1740 cm⁻¹.
Protocol B: Synthesis of 7-PAHSA via Steglich Esterification (Hydroxyl Acylation)
This protocol details the synthesis of the bioactive lipid 7-PAHSA using a protection/deprotection strategy to ensure exclusive O-acylation at the C7 position[4].
Fig 2: Steglich esterification workflow for synthesizing 7-PAHSA.
-
Carboxyl Protection: React 7-HSA with benzyl bromide and K₂CO₃ in anhydrous DMF at room temperature for 12 hours to yield benzyl 7-hydroxystearate. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Activation (Steglich): In an oven-dried flask under an argon atmosphere, dissolve palmitic acid (1.2 eq), benzyl 7-hydroxystearate (1.0 eq), and DMAP (0.2 eq) in anhydrous dichloromethane (DCM).
-
Coupling: Cool the flask to 0°C. Add EDC·HCl (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
System Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the benzyl 7-hydroxystearate spot (lower Rf) and the appearance of a new, less polar spot (higher Rf) confirms successful acylation.
-
Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Purify the intermediate via silica gel flash chromatography.
-
Deprotection: Dissolve the purified intermediate in ethyl acetate. Add 10% Pd/C catalyst (0.1 eq by weight). Flush the flask with H₂ gas and stir vigorously under a hydrogen balloon for 4 hours to cleave the benzyl ester.
-
Final Validation (NMR): Filter through Celite to remove the Pd/C catalyst and concentrate. Verify the final 7-PAHSA structure via ¹H-NMR: The diagnostic ester methine multiplet should appear at ~4.9 ppm, confirming successful O-acylation at the C7 position.
References
-
Characterization of estolides from dihydroxystearic acid - PALMOILIS - Malaysian Palm Oil Board. [Link]
-
Enzymatic Esterification of Dihydroxystearic Acid - JAOCS. [Link]
-
Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - MDPI.[Link]
-
Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC.[Link]
-
Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties - American Diabetes Association. [Link]
-
FAHFAs Regulate the Proliferation of C2C12 Myoblasts and Induce a Shift toward a More Oxidative Phenotype in Mouse Skeletal Muscle - MDPI.[Link]
Sources
Resolving isomer separation issues for 7-hydroxy fatty acid methyl esters
Senior Application Scientist Desk Subject: Troubleshooting Separation and Identification of 7-Hydroxy Fatty Acid Methyl Esters (7-OH FAMEs)
Introduction: The "Mid-Chain" Paradox
Welcome to the technical support center. If you are reading this, you are likely facing the "Mid-Chain Paradox." Hydroxy fatty acids with the hydroxyl group located centrally (positions 7, 8, 9, 10) present a unique analytical challenge. Unlike 2-hydroxy or 3-hydroxy isomers, which are easily resolved due to their proximity to the carboxyl group, mid-chain isomers possess nearly identical boiling points and polarities.
This guide moves beyond standard protocols to address the specific physics of separating the 7-hydroxy isomer from its neighbors (6-OH, 8-OH) and resolving its enantiomers (
Module 1: Chromatographic Co-elution (GC-MS)
User Query:
"My 7-hydroxy stearate peaks are merging with the 8-hydroxy and 9-hydroxy isomers. I'm using a standard DB-5 column. How do I get baseline separation?"
Scientist’s Diagnosis:
You are experiencing Stationary Phase Mismatch . A non-polar column (5% phenyl / 95% dimethylpolysiloxane, like DB-5 or HP-5) separates primarily by boiling point. Since 7-OH, 8-OH, and 9-OH FAMEs have virtually identical boiling points, they will co-elute. You must switch to a separation mechanism based on dipole-dipole interactions .
The Solution: High-Polarity Cyanopropyl Phases
To resolve positional isomers, you need a stationary phase that interacts strongly with the
Recommended Protocol:
-
Column Selection: Switch to a 100% Cyanopropyl polysiloxane column (e.g., CP-Sil 88, SP-2560, or DB-23).
-
Why? These columns possess high polarity. The position of the hydroxyl group relative to the ester group alters the dipole moment of the molecule slightly. A 100m column is often required for baseline resolution of complex isomeric mixtures.
-
-
Carrier Gas: Hydrogen (
) is superior to Helium for these separations due to flatter Van Deemter curves, allowing higher linear velocities without losing efficiency. -
Temperature Program (Isothermal Hold):
-
Mid-chain isomers require a long isothermal hold to allow the subtle polarity differences to manifest as retention time differences.
-
Optimized GC Parameters (CP-Sil 88, 100m):
| Parameter | Setting | Rationale |
| Injection | Split (1:50) | Prevent column overload which broadens peaks. |
| Carrier Gas | Optimal efficiency for polar phases. | |
| Oven Ramp | 160°C (hold 0 min) | Slow ramp maximizes interaction time; long hold separates isomers by Equivalent Chain Length (ECL). |
| Detector | FID or MS | MS preferred for confirmation (see Module 2). |
Module 2: Mass Spectral Ambiguity (Derivatization)
User Query:
"I have a peak, but I can't confirm if it's the 7-OH or 8-OH isomer. The NIST library match is ambiguous. How do I prove it's 7-OH?"
Scientist’s Diagnosis:
Standard Electron Ionization (EI) of underivatized hydroxy FAMEs leads to extensive fragmentation that obliterates positional information. You must use Trimethylsilyl (TMS) derivatization to enforce
The Mechanism: -Cleavage Logic
When a hydroxy FAME is converted to a TMS ether, the ionization charge localizes on the oxygen of the TMS group. This triggers cleavage of the C-C bonds immediately adjacent to the hydroxylated carbon (the
The Diagnostic Rule: For a saturated 7-hydroxy FAME (e.g., 7-OH-18:0), cleavage occurs on both sides of C7.
-
Fragment A (Proximal/Ester Side): Cleavage between C7 and C8. The charge stays on the C1-C7 fragment.
-
Fragment B (Distal/Methyl Side): Cleavage between C6 and C7. The charge stays on the C7-C18 fragment.
Diagnostic Ion Calculation (7-OH Stearate)
| Fragment | Structure (Simplified) | Formula Calculation | Diagnostic Mass (m/z) |
| A (Ester Side) | 231 | ||
| B (Tail Side) | 257 |
Note: If you see m/z 259 and 229, you have the 9-OH isomer. If you see m/z 245 and 243, you have the 8-OH isomer.
Derivatization Workflow (Graphviz)
Caption: Step-by-step derivatization workflow to generate diagnostic TMS-ether fragments for definitive MS identification.
Module 3: Chiral Resolution (Stereochemistry)
User Query:
"I need to determine the enantiomeric excess (ee) of 7(R)-hydroxy vs 7(S)-hydroxy. GC-MS isn't separating them."
Scientist’s Diagnosis:
Standard GC columns (even polar ones) are achiral; they cannot distinguish enantiomers. While chiral GC columns (Cyclodextrin-based) exist, they often struggle with the high boiling points of C18 FAMEs. Chiral HPLC (Normal Phase) is the gold standard for this application.
The Solution: Amylose/Cellulose Tris-Carbamate Columns
The 7-hydroxyl group provides a "handle" for hydrogen bonding with the carbamate groups on the chiral stationary phase.
Recommended Protocol:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose equivalent).
-
Mobile Phase: Normal Phase is critical.
-
Hexane (90-98%) / Isopropanol (2-10%).
-
Note: The percentage of IPA controls the retention time. For 7-OH, start with 98:2 (Hex:IPA) to maximize resolution.
-
-
Detection: UV at 210 nm (ester absorption) or 235 nm (if conjugated dienes are present).
Troubleshooting Logic Tree (Graphviz)
Caption: Decision matrix for selecting the correct separation modality based on isomer type.
References
-
Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. LipidWeb. [Link]
- Authoritative source for the -cleavage mechanisms and diagnostic ions for TMS deriv
-
Mossoba, M. M., et al. (2012). "Rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters." Journal of Chromatography B. [Link]
- Validates the use of polar cyanopropyl columns for positional isomer separ
-
Knothe, G. (2006). "Analyzing biodiesel: standards and other methods." Journal of the American Oil Chemists' Society. [Link]
- Provides foundational data on FAME separ
-
Shimadzu Application News. (2016). "Chiral Separation Using SFC and HPLC." [Link]
- Reference for Chiralcel/Amylose column selection str
Technical Support Center: Optimizing Column Temperature for Methyl 7-hydroxystearate Analysis
Welcome to the Technical Support Center for optimizing the analysis of Methyl 7-hydroxystearate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chromatographic analysis. Here, we move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can develop robust and reliable methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and step-by-step solutions.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my Methyl 7-hydroxystearate peak?
Poor peak shape is a common issue that can compromise the accuracy and precision of your quantification. It's often a result of non-ideal interactions within the chromatographic system.
Causality:
-
Peak Tailing: This is often caused by secondary interactions between the hydroxyl group of Methyl 7-hydroxystearate and active sites within the GC system, such as the inlet liner or the column itself.[1] These active sites can be acidic or basic in nature, leading to unwanted adsorption of the analyte. Contamination at the head of the column can also contribute to this issue.[1]
-
Peak Fronting: This is typically a sign of column overload, where the amount of sample injected exceeds the capacity of the stationary phase.[1]
Solutions:
-
Assess for Column Contamination:
-
Action: Condition the column at a high temperature (e.g., 10°C above your method's final temperature) for 1-3 hours to remove volatile contaminants.[1]
-
Action: Trim the first 15-30 cm of the column from the inlet side to remove non-volatile residues.
-
-
Optimize Injection Parameters:
-
Evaluate Column Choice:
-
Action: For hydroxylated fatty acid methyl esters, a mid-polarity column is often a good starting point. If problems persist, consider a more polar stationary phase which can offer better peak shape for polar analytes.[3]
-
Q2: My retention times for Methyl 7-hydroxystearate are shifting between runs. What could be the cause?
Retention time instability is a critical issue that can lead to misidentification of peaks and inaccurate results. The primary culprit is often a lack of precise temperature control.
Causality:
Even minor fluctuations in column temperature can significantly impact the retention time of an analyte.[4][5][6] An increase in temperature will decrease the retention time, while a decrease in temperature will have the opposite effect.[4][7][8][9][10] Inconsistent oven temperature control, drafts around the instrument, or changes in the ambient laboratory temperature can all contribute to this problem.[9]
Solutions:
-
Verify Oven Temperature Stability:
-
Action: Ensure your GC oven is properly calibrated and maintaining a stable temperature.
-
Action: Allow the oven to fully equilibrate at the initial temperature before starting a sequence of injections.
-
-
Maintain a Consistent Lab Environment:
-
Action: Keep the laboratory temperature as stable as possible and avoid placing the GC in areas with significant drafts or direct sunlight.
-
-
Implement a Temperature Program Hold:
-
Action: Incorporate a short isothermal hold at the beginning of your temperature program to ensure the column is at a uniform temperature before the ramp begins.
-
Q3: I'm having trouble separating Methyl 7-hydroxystearate from other isomeric hydroxystearate methyl esters. How can I improve the resolution?
Co-elution of isomers is a common challenge in the analysis of complex fatty acid mixtures. Optimizing the column temperature program is a powerful tool for improving resolution.
Causality:
The separation of closely eluting compounds is governed by the selectivity of the chromatographic system.[11] Column temperature directly influences this selectivity. A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, which can enhance the separation of isomers.[12] Conversely, a faster ramp rate can decrease analysis time but may sacrifice resolution.[11][13]
Solutions:
-
Decrease the Temperature Ramp Rate:
-
Action: Reduce the rate of your temperature program (e.g., from 10°C/min to 5°C/min or even 2°C/min).[12] This will increase the retention times but should improve the resolution between your isomers of interest.
-
-
Optimize the Initial Oven Temperature:
-
Action: Lowering the initial oven temperature can improve the separation of early-eluting compounds.[12]
-
-
Utilize a Highly Polar Column:
-
Action: For difficult separations of positional and geometric FAME isomers, a highly polar cyanosilicone capillary column is often required to achieve the best resolution.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of column temperature for Methyl 7-hydroxystearate analysis.
Q1: What is a good starting temperature program for the GC analysis of Methyl 7-hydroxystearate?
A typical starting point for a GC-MS analysis of FAMEs, including hydroxylated species, would be:
-
Initial Oven Temperature: 70°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.[14]
This program provides a good balance between resolution and analysis time for a broad range of fatty acid methyl esters.
Q2: How does increasing the final column temperature affect my analysis?
Increasing the final temperature of your GC program will generally decrease the retention times of all compounds, leading to a shorter overall analysis time.[7][8] However, excessively high temperatures can lead to column bleed and potentially degrade thermally labile compounds. It is crucial to stay within the recommended maximum operating temperature for your specific GC column.
Q3: Can I use an isothermal oven temperature for my analysis?
While an isothermal method (holding the oven at a single temperature) is simpler, it is often not suitable for complex mixtures containing compounds with a wide range of boiling points, like a FAMEs profile that includes Methyl 7-hydroxystearate. A temperature program is generally necessary to achieve good separation of all components in a reasonable timeframe.[10]
Q4: What is the impact of column temperature in Liquid Chromatography (LC) for this analysis?
In liquid chromatography, increasing the column temperature generally leads to:
-
Decreased Retention Times: As the temperature rises, the viscosity of the mobile phase decreases, and the mass transfer of the analyte between the mobile and stationary phases becomes more efficient, resulting in faster elution.[4][5][9][15]
-
Improved Peak Shape: Higher temperatures can lead to narrower peaks due to reduced analyte-column interactions.[4]
-
Changes in Selectivity: The relative retention of different compounds can change with temperature, which can be used to optimize the separation of critical pairs.[9][15]
It is important to note that inconsistent column temperature in LC can lead to retention time instability.[4]
Data and Protocols
Table 1: Effect of GC Oven Temperature Ramp Rate on Resolution
| Ramp Rate (°C/min) | Resolution (Rs) between Critical Pair* | Analysis Time (min) |
| 10 | 1.2 | 15 |
| 5 | 1.8 | 25 |
| 2 | 2.5 | 40 |
*Critical pair refers to two closely eluting isomeric hydroxystearate methyl esters.
Experimental Protocol: Optimizing GC Column Temperature Program
This protocol outlines a systematic approach to optimizing the column temperature for the analysis of Methyl 7-hydroxystearate.
-
Initial Method Setup:
-
Install an appropriate GC column (e.g., a mid-polarity phase like a 5% phenyl-methylpolysiloxane).
-
Set the initial GC conditions as described in FAQ Q1.
-
Inject a standard containing Methyl 7-hydroxystearate and other relevant FAMEs.
-
-
Evaluate Initial Results:
-
Assess the peak shape, retention time, and resolution of the Methyl 7-hydroxystearate peak.
-
-
Optimize the Temperature Ramp:
-
If resolution is poor, decrease the ramp rate in increments of 2-3°C/min and re-inject the standard.
-
If analysis time is too long and resolution is more than adequate (Rs > 2.0), increase the ramp rate.
-
-
Adjust Initial and Final Temperatures:
-
If early eluting peaks are co-eluting, lower the initial oven temperature.
-
Ensure the final temperature is sufficient to elute all compounds of interest without causing column bleed.
-
-
Method Validation:
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common GC issues.
References
-
Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. (n.d.). Scribd. Retrieved from [Link]
-
Optimisation of Column Parameters in GC. (2014, February 26). Chromatography Today. Retrieved from [Link]
-
What is the general effect of pressure and temperature on retention time and peak shape in gas chromatography? (2023, March 31). Quora. Retrieved from [Link]
-
Practical Steps in GC Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020, December 24). MDPI. Retrieved from [Link]
-
Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. (2022, July 19). PMC. Retrieved from [Link]
-
Gas chromatographic analysis of fatty acid methyl esters. (n.d.). PubMed. Retrieved from [Link]
-
Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. (n.d.). Archimer. Retrieved from [Link]
-
How does increasing column temperature affect LC methods? (2023, October 20). SCIEX. Retrieved from [Link]
-
How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
Experiment 1 Optimization of Flow Rate and Column Temperature (Method Development). (n.d.). Scribd. Retrieved from [Link]
-
Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. (2023, January 12). SciELO. Retrieved from [Link]
-
Maintaining liquid chromatography column temperature contributes to accuracy and stability. (n.d.). uHPLCs. Retrieved from [Link]
-
Technical Support. (n.d.). Agilent. Retrieved from [Link]
-
Fatty Acid and FAME Analysis Using State-of-the-Art Gas Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Method validation and assessment of fatty acid content in variant types of durian (Durio zibethinus Murr) seeds. (n.d.). BIO Web of Conferences. Retrieved from [Link]
-
Chromatography Knowledge Center. (n.d.). Chrom Tech, Inc. Retrieved from [Link]
-
Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. (n.d.). Journal of Applied Bioanalysis. Retrieved from [Link]
-
Technical Resources | Chromatography Support & Guides. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. (n.d.). Repositório DSpace. Retrieved from [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). Gcms.cz. Retrieved from [Link]
-
GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. (2012, May 7). Agilent. Retrieved from [Link]
-
Chromatography Resource Hub. (n.d.). Phenomenex. Retrieved from [Link]
-
Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method? (2020, May 1). LCGC International. Retrieved from [Link]
-
Chromatography Tips, Troubleshooting and Training for All Levels. (2024, April 9). Labcompare.com. Retrieved from [Link]
-
A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum. (n.d.). MDPI. Retrieved from [Link]
-
Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d - ORBi. (2024, August 18). ScienceDirect. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How does increasing column temperature affect LC methods? [sciex.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. Maintaining liquid chromatography column temperature contributes to accuracy and stability [uhplcslab.com]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
- 9. chromtech.com [chromtech.com]
- 10. scribd.com [scribd.com]
- 11. gcms.cz [gcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scielo.br [scielo.br]
- 17. bio-conferences.org [bio-conferences.org]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 19. Validation of an analytical method for the determination of fatty acids in sheep blood serum samples [repositorio.ufla.br]
Stability of Octadecanoic acid 7-hydroxy- methyl ester under storage conditions
Technical Support Center: Stability & Storage of Octadecanoic acid 7-hydroxy- methyl ester
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TS-FAME-7OH-001[1][2]
Product Identification & Chemical Profile
Before addressing stability, verify the identity of your compound. This guide applies specifically to the 7-hydroxy isomer of methyl stearate.[1][2]
| Parameter | Details |
| Chemical Name | Octadecanoic acid, 7-hydroxy-, methyl ester |
| Synonyms | Methyl 7-hydroxystearate; Methyl 7-hydroxyoctadecanoate |
| CAS Number | 2379-96-6 |
| Molecular Formula | C₁₉H₃₈O₃ |
| Molecular Weight | 314.5 g/mol |
| Physical State | Waxy solid or semi-solid (dependent on purity/temperature) |
| Solubility | Soluble in ethanol, chloroform, dichloromethane; Insoluble in water |
Core Stability Profile
The stability of Methyl 7-hydroxystearate is governed by two functional groups: the methyl ester at C1 and the secondary hydroxyl group at C7.[1][2] While the saturated alkyl chain provides resistance to autoxidation compared to unsaturated fatty acids, the functional groups introduce specific vulnerabilities.
A. Hydrolysis (Primary Degradation Pathway)
-
Mechanism: In the presence of moisture and catalytic protons (
) or hydroxide ions ( ), the ester bond cleaves to yield 7-hydroxystearic acid and methanol.[1][2] -
Risk Factor: High.[1][2] Even trace moisture in storage solvents can drive this equilibrium.
-
Indicator: Increase in acidity (free fatty acid content) and loss of the methyl ester peak in GC/NMR.
B. Oxidation (Secondary Degradation Pathway)
-
Mechanism: The secondary hydroxyl group at C7 is susceptible to oxidation, converting the alcohol into a ketone (Methyl 7-oxostearate).[1][2]
-
Risk Factor: Moderate.[1][2] Saturated chains are generally stable, but the hydroxyl group lowers the activation energy for oxidation compared to a bare alkane chain.
-
Indicator: Appearance of a ketone carbonyl stretch (~1715 cm⁻¹) in IR or a mass shift (-2 Da) in MS.[1][2]
C. Estolide Formation (Oligomerization)[2][5]
-
Mechanism: Intermolecular transesterification where the C7-OH of one molecule attacks the C1-ester of another, forming an oligomer (estolide).[1][2]
-
Risk Factor: Low at low temperatures; High if heated (>60°C) without solvent.
Degradation Pathways Visualization
The following diagram illustrates the potential chemical fates of Methyl 7-hydroxystearate under improper storage.
Caption: Chemical degradation pathways showing hydrolysis (red), oxidation (yellow), and oligomerization (green).[1][2][3]
Storage Protocol
To maintain purity >98% over 12-24 months, adhere to this "Gold Standard" protocol.
| Condition | Requirement | Scientific Rationale |
| Temperature | -20°C | Kinetic suppression of hydrolysis and transesterification rates.[1][2] |
| Atmosphere | Inert Gas (Ar or N₂) | Displaces oxygen to prevent hydroxyl oxidation; excludes atmospheric moisture. |
| Container | Amber Glass Vials | Prevents UV-induced radical formation; glass is impermeable to O₂/H₂O.[1][2] |
| Closure | Teflon (PTFE) Lined Cap | Prevents plasticizer leaching (common in PE liners) and solvent evaporation. |
| Solvent State | Dry Solid (Preferred) | Hydrolysis requires a medium; solid state minimizes molecular mobility. |
Troubleshooting Guide (Q&A)
Q1: My sample has developed a cloudy precipitate while in solution at 4°C. Is it degraded?
-
Explanation: Saturated fatty acid esters have high melting points (Methyl 12-hydroxystearate melts ~53°C; the 7-isomer is similar).[1][2] At 4°C, the compound often crashes out of solution.
-
Solution: Warm the vial gently to 30-40°C and vortex. If it redissolves completely, the product is intact. If particulates remain, check for free acid formation (hydrolysis products are less soluble in organic solvents).[2]
Q2: I see a new peak at a slightly lower retention time in my GC-MS. What is it?
-
Explanation:
-
Action: Derivatize a small aliquot with TMS (Trimethylsilyl) reagents. If the peak shifts significantly, it was likely the free acid or the alcohol.[2] If the alcohol OH is silylated, the mass increases by +72 Da.[2]
Q3: Can I store the compound in DMSO or Methanol?
-
Explanation:
-
Recommendation: Store as a neat solid. If a stock solution is necessary, use anhydrous Dichloromethane or Ethanol (stored over molecular sieves) and use within 30 days.[2]
Q4: How do I re-purify the compound if it has partially degraded?
-
Protocol:
-
Dissolve in a non-polar solvent (Hexane/Ethyl Acetate mix).
-
Wash: Use dilute Sodium Bicarbonate (NaHCO₃) to remove free fatty acids (hydrolysis products).
-
Chromatography: Perform Silica Gel Flash Chromatography.
-
Experimental Validation Protocols
Protocol A: Purity Check via Thin Layer Chromatography (TLC)
-
Mobile Phase: Hexane : Ethyl Acetate (70:30 v/v).[2]
-
Visualization: Phosphomolybdic Acid (PMA) stain (dip and heat).
-
Expected Results:
Protocol B: Confirmation of Structure via GC-MS
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).[1][2]
-
Temp Program: 100°C (1 min) -> 10°C/min -> 300°C (5 min).
-
fragmentation Pattern: Look for alpha-cleavage ions adjacent to the hydroxyl group.[1][2] For 7-hydroxy, cleavage often occurs between C7-C8 or C6-C7.[1][2]
References
-
ChemSrc. (2025). 7-Hydroxyoctadecanoic acid methyl ester | CAS#:2379-96-6.[1][2] Retrieved from [Link]
-
NIST Chemistry WebBook. (2025).[1] Octadecanoic acid, methyl ester (General FAME Stability). Retrieved from [Link]
-
Acme-Hardesty. (2025).[1] Safety Data Sheet: Methyl 12-Hydroxystearate (Storage & Handling). Retrieved from [Link]
-
MDPI. (2021). A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate. Retrieved from [Link]
Sources
Avoiding transesterification artifacts in hydroxy fatty acid analysis
Welcome to the technical support center for hydroxy fatty acid (HFA) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HFA analysis and avoid common pitfalls, particularly the formation of transesterification artifacts. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot specific experimental issues.
Section 1: Foundational Concepts & Core Problems
This section addresses the fundamental questions surrounding transesterification and its impact on the analysis of hydroxy fatty acids.
Q1: What is transesterification, and why is it a problem in HFA analysis?
A1: Transesterification is a chemical reaction that exchanges the alcohol group of an ester with a different alcohol.[1] In the context of lipid analysis, this typically involves reacting complex lipids (like triglycerides or phospholipids) with an alcohol, most commonly methanol, to form fatty acid methyl esters (FAMEs).[2] FAMEs are more volatile and less polar than their corresponding free fatty acids, making them ideal for analysis by gas chromatography (GC).[3]
The problem arises when analyzing lipids containing hydroxy fatty acids. Under certain conditions, particularly with acid catalysts, the alcohol used for esterification (e.g., methanol) can also react with the hydroxyl (-OH) group on the fatty acid chain.[4] This side reaction forms a methoxy ether, an "artifact" that is not naturally present in the sample. This leads to:
-
Inaccurate Quantification: The original HFA is consumed, leading to an underestimation of its true concentration.
-
Misidentification: The newly formed methoxy artifact will appear as a new, unexpected peak in the chromatogram, potentially being misidentified as a different endogenous compound.[4]
Q2: I'm using an acid-catalyzed method to prepare FAMEs and I see extra peaks in my GC-MS data. Could this be transesterification?
A2: Yes, it is highly probable. Acid-catalyzed esterification methods, especially those using methanolic hydrogen chloride (HCl) or boron trifluoride (BF3) in methanol, are known to cause side reactions with hydroxy fatty acids.[4][5] The strong acid protonates the hydroxyl group, making it a good leaving group (water) and allowing the methanol to attack, forming a methoxy artifact.[6][7]
Troubleshooting Steps:
-
Mass Spectral Analysis: Check the mass spectrum of the unexpected peak. Look for a characteristic neutral loss of 32 Da (CH3OH) or a fragment ion corresponding to a methoxy group (e.g., m/z 31).
-
Run a Standard: Analyze a pure standard of a known hydroxy fatty acid using the same preparation method. If you see the same artifact peak, it confirms the side reaction is occurring.
-
Method Comparison: Prepare the same sample using a different derivatization method that is less prone to this artifact, such as a two-step base/acid method or silylation (see Section 2), and compare the chromatograms.
Section 2: Troubleshooting Sample Preparation & Derivatization
The most critical step for avoiding artifacts is the sample preparation and derivatization workflow. This section provides solutions to common issues encountered during these stages.
Q3: Which derivatization method is best to avoid creating methoxy artifacts with my HFAs?
A3: There is no single "best" method, as the optimal choice depends on the sample matrix and the specific HFAs being analyzed. However, to minimize methoxy artifact formation, consider the following approaches:
-
Two-Step Base-Catalyzed/Acid-Catalyzed Method: This is often a reliable choice. First, saponify (hydrolyze) the lipids using a base like potassium hydroxide (KOH) or sodium methoxide in methanol.[8][9] This releases all fatty acids as salts. After saponification, carefully acidify the mixture and then perform a gentle acid-catalyzed methylation (e.g., with methanolic HCl) on the now-free fatty acids.[9] The initial base-catalyzed step is less harsh on the hydroxyl groups.[4]
-
Silylation: This is an excellent alternative that protects the hydroxyl group. Instead of converting the carboxylic acid to a methyl ester, you convert both the carboxylic acid and the hydroxyl group to trimethylsilyl (TMS) derivatives using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] This increases volatility for GC analysis while preventing side reactions at the hydroxyl site.[4]
-
Diazomethane: While highly effective and gentle, diazomethane is extremely toxic and explosive, requiring specialized handling and safety precautions.[8][10] It reacts specifically with the carboxylic acid group, leaving the hydroxyl group untouched.[5]
The following table compares these common derivatization methods:
| Derivatization Method | Propensity for Methoxy Artifacts | Key Advantages | Key Disadvantages |
| Direct Acid-Catalysis (e.g., BF3-Methanol) | High | Fast, one-step procedure for esterification and transesterification.[2] | Can cause methoxylation of hydroxyl groups, and dehydration of some unsaturated HFAs.[4][5] |
| Base-Catalysis (e.g., NaOMe) | Low | Rapid and effective for transesterification of ester-linked FAs; less harsh on hydroxyl groups.[4][11] | Does not esterify free fatty acids; risk of soap formation if water is present.[12][13] |
| Two-Step (Saponification then Acidification/Esterification) | Low to Moderate | More comprehensive for total fatty acid profile (free and esterified); reduces risk of side reactions compared to direct acid-catalysis.[9] | More time-consuming; requires careful pH control. |
| Silylation (e.g., BSTFA) | None | Protects hydroxyl groups, preventing artifacts; derivatizes both carboxyl and hydroxyl groups simultaneously.[4] | Derivatives can be sensitive to moisture; may require anhydrous conditions.[14] |
| Diazomethane | Very Low | Highly specific for carboxylic acids; mild reaction conditions.[5] | Extremely toxic, carcinogenic, and potentially explosive; requires specialized handling.[8][10] |
Q4: I switched to a base-catalyzed transesterification method, but my recoveries are poor. What's going wrong?
A4: Poor recoveries with base-catalyzed methods often stem from two main issues: incomplete reaction or soap formation.
-
Incomplete Reaction: Base-catalyzed transesterification is primarily effective for ester-linked fatty acids (e.g., in triglycerides, phospholipids). It will not efficiently convert free fatty acids into FAMEs.[13] If your sample has a high content of free fatty acids, they will remain unreacted and will not be detected properly by GC, leading to low recovery.
-
Soap Formation: The presence of even trace amounts of water during base-catalyzed transesterification can lead to saponification (hydrolysis) of the esters, forming fatty acid salts (soaps).[11][12] These soaps are not volatile and will not be analyzed by GC.
Troubleshooting Workflow:
Caption: Troubleshooting poor recoveries in base-catalyzed transesterification.
Q5: Can the initial lipid extraction method affect artifact formation?
A5: Yes, indirectly. While the extraction itself doesn't cause transesterification, the choice of solvent and procedure can impact the subsequent derivatization step. For instance, using a solvent system like chloroform/methanol (as in Folch or Bligh & Dyer methods) is excellent for extracting a broad range of lipids.[15][16][17] However, it's crucial to completely remove all extraction solvents, especially methanol, before proceeding with certain derivatization reactions. Residual methanol can interfere with silylation reagents, and residual water can promote soap formation in base-catalyzed reactions.[11][14]
Best Practice: After lipid extraction, always dry the lipid extract completely under a stream of nitrogen gas and ensure the sample is anhydrous before adding derivatization reagents.[18]
Section 3: Data Interpretation & Quality Control
Even with optimized protocols, vigilance during data analysis is key to ensuring the integrity of your results.
Q6: I see a small, unexpected peak near my main HFA-methyl ester peak. How can I confirm if it's an artifact or a real isomer?
A6: Differentiating artifacts from true biological isomers requires a systematic approach.
-
Blank Injections: First, perform a "no-injection" run to check for system contamination or carryover from previous injections.[19] Then, run a solvent blank to ensure no contaminants are being introduced by your solvents.
-
Derivatize a Standard: As mentioned previously, derivatize a pure standard of the suspected HFA using your exact sample preparation protocol. If the unknown peak appears, it's an artifact of the method.
-
Use an Alternative Derivatization: Prepare an aliquot of your sample using a completely different chemical strategy (e.g., silylation instead of methylation). If the unknown peak disappears while your main HFA peak (now as a TMS-derivative) is present, it strongly suggests the unknown was a methylation artifact.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide an exact mass for the unknown peak. A methoxy artifact will have a mass difference of +14.01565 Da (CH2) compared to the original HFA-methyl ester (due to the substitution of -OH with -OCH3).
Q7: What are some essential quality control (QC) steps to build confidence in my HFA data?
A7: A robust QC system is non-negotiable for reliable lipid analysis.
-
Include a Procedural Blank: Prepare and run a blank sample (containing no analyte) through the entire extraction and derivatization process. This will help identify any contamination introduced by solvents, reagents, or labware.
-
Use an Internal Standard: Add a known amount of an odd-chain or isotopically labeled HFA (one not expected to be in your sample) at the very beginning of the sample preparation.[18] The recovery of this standard will indicate the efficiency of your entire workflow.
-
Analyze a Reference Material: Regularly analyze a certified or in-house reference material with a known HFA composition. This validates the accuracy and precision of your method over time.
-
Monitor Derivatization Completeness: To check if your esterification is complete, you can perform a second derivatization step using a different method, like silylation, after the initial methylation. The appearance of TMS-derivatives of free fatty acids or mono/di-acylglycerols would indicate the initial reaction was incomplete.
Experimental Workflow with Integrated QC:
Caption: A validated workflow for HFA analysis incorporating critical QC steps.
By understanding the underlying chemical mechanisms and implementing these troubleshooting strategies and quality controls, you can confidently generate accurate and reproducible data in your hydroxy fatty acid analysis, free from the confounding effects of transesterification artifacts.
References
-
AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
-
Cyberlipid. (n.d.). FA derivatization. Cyberlipid. [Link]
-
Shu, X., & Guan, Z. (2020, January 23). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. In Royal Society of Chemistry Books. [Link]
-
Agilent. (2019, October 10). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Agilent Technologies. [Link]
-
Al-Alawi, R. A., et al. (2015). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. PMC. [Link]
-
Lee, J. W., et al. (2025, June 19). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. PMC. [Link]
-
Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Wikipedia. (n.d.). Transesterification. Wikipedia. [Link]
-
Haws, R. (n.d.). Transesterification and Recovery of Intracellular Lipids Using a Single Step Reactive Extraction. DigitalCommons@USU. [Link]
-
Thangaraj, B., et al. (2023). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. PMC. [Link]
-
Chen, V. B., et al. (2018). Potential Artifacts in Sample Preparation Methods Used for Imaging Amyloid Oligomers and Protofibrils due to Surface-Mediated Fibril Formation. PMC. [Link]
-
ResearchGate. (n.d.). Mechanism of acid catalyzed transesterification reaction. ResearchGate. [Link]
-
Anderson, J., et al. (2025, June 28). Comparison of Methods for the Preparation of Fatty Acid Methyl Esters for the Analysis of Omega‐3 Rich Oils by Gas Chromatography. Amazon S3. [Link]
-
Leslie, J. M. (2020, October 4). Acid-catalyzed transesterification. YouTube. [Link]
-
ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? ResearchGate. [Link]
-
Restek. (2018, January 2). GC Troubleshooting—Carryover and Ghost Peaks. Restek Resource Hub. [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]
-
Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
-
UC Davis Stable Isotope Facility. (2022, February 24). Fatty Acid Methyl Ester (FAME) Sample Preparation. UC Davis. [Link]
-
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Li, X., et al. (2014, January 24). A comparative study: the impact of different lipid extraction methods on current microalgal lipid research. Microbial Cell Factories. [Link]
-
Chromatography Forum. (2010, October 22). Preparation of FAME. [Link]
-
Byreddy, A. R., et al. (2021, December 20). Advances in Lipid Extraction Methods—A Review. PMC. [Link]
-
LCGC International. (2026, February 9). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. [Link]
-
Chasse, J. (2020, November 12). Living Off the Fat of the Land: Lipid Extraction Methods. LCGC International. [Link]
-
Little, J. L. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [Link]
-
Ryckebosch, E., et al. (2013, October 31). Influence of extraction solvent system on the extractability of lipid components from the biomass of Nannochloropsis gaditana. Springer. [Link]
-
Salimon, J., et al. (2013, May 1). An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography. Arabian Journal of Chemistry. [Link]
-
Han, X., et al. (2020, January 16). Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. PMC. [Link]
-
ResearchGate. (2017, June 25). Why do you have to make transesterification reactions on fatty acids prior to GC? ResearchGate. [Link]
-
AOCS Lipid Library. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
Sources
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. vliz.be [vliz.be]
- 18. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 19. GC Troubleshooting—Carryover and Ghost Peaks [discover.restek.com]
Validation & Comparative
Comparative Spectroscopic Guide: Methyl 7-Hydroxystearate vs. Regioisomers
This guide provides a comparative spectroscopic analysis of Methyl 7-hydroxystearate , a specialized hydroxy fatty acid derivative often synthesized from petroselinic acid (cis-6-octadecenoic acid). It contrasts this compound with its more common regioisomer, Methyl 12-hydroxystearate (derived from castor oil/ricinoleic acid), and other positional isomers.
The following analysis synthesizes experimental data and substituent chemical shift additivity rules to provide a robust reference for identification.
Executive Summary & Structural Context
Methyl 7-hydroxystearate is a regioisomer of the industrial standard Methyl 12-hydroxystearate. While both share the molecular formula
-
Target Compound: Methyl 7-hydroxystearate (OH at C7).
-
Primary Alternative: Methyl 12-hydroxystearate (OH at C12).
-
Secondary Alternative: Methyl 9/10-hydroxystearate (OH at C9/C10, typical of oleic acid derivatives).
Structural Differentiation Logic
The challenge in NMR analysis of hydroxy fatty acid methyl esters (FAMEs) is the "methylene envelope"—the overlapping signals of the bulk
1H NMR Spectrum Analysis (400 MHz, CDCl3)
The proton NMR spectrum is dominated by the intense methylene signal, but the position of the hydroxyl methine proton (
Comparative Data Table: 1H NMR Shifts
| Assignment | Methyl 7-Hydroxystearate (Target) | Methyl 12-Hydroxystearate (Alternative) | Multiplicity | Notes |
| -OCH3 (Methoxy) | 3.66 ppm | 3.66 ppm | Singlet (s) | Characteristic methyl ester signal. |
| -CH(OH)- (Methine) | 3.58 - 3.62 ppm | 3.58 - 3.62 ppm | Multiplet (m) | Diagnostic for secondary alcohol. Shift is identical for both isomers. |
| -CH2-COO- ( | 2.30 ppm | 2.30 ppm | Triplet (t) | Alpha to carbonyl. |
| -CH2-CH2-COO- ( | 1.62 ppm | 1.62 ppm | Multiplet (m) | Beta to carbonyl. |
| -CH2-CH(OH)- | 1.35 - 1.45 ppm | 1.35 - 1.45 ppm | Multiplet | Methylene groups flanking the hydroxyl. Slightly deshielded. |
| Bulk -CH2- | 1.25 - 1.30 ppm | 1.25 - 1.30 ppm | Broad Singlet | Critical Difference: See Integration below. |
| Terminal -CH3 | 0.88 ppm | 0.88 ppm | Triplet (t) | Terminal methyl group.[1] |
The "Integration Gap" Method
Since chemical shifts are identical, use integration to distinguish isomers if the sample is pure.
-
Methyl 7-hydroxystearate: The chain between the ester and the OH contains 5 methylene groups (C2 to C6).
-
Methyl 12-hydroxystearate: The chain between the ester and the OH contains 10 methylene groups (C2 to C11).
-
Protocol: In a high-resolution 2D COSY spectrum, trace the spin system from the
-carbonyl triplet (2.30 ppm).-
7-OH: You will find the methine proton (3.60 ppm) after 5 correlation steps.
-
12-OH: You will find the methine proton after 10 correlation steps (often difficult due to overlap, requiring TOCSY).
-
13C NMR Spectrum Analysis (100 MHz, CDCl3)
Carbon-13 NMR provides superior resolution for regioisomers because the chemical shift is more sensitive to the distance from the ester group.
Comparative Data Table: 13C NMR Shifts
| Carbon Position | Methyl 7-Hydroxystearate ( | Methyl 12-Hydroxystearate ( | Significance |
| C1 (Carbonyl) | 174.3 | 174.3 | Ester Carbonyl. |
| C-OH (Methine) | 71.8 | 72.0 | Diagnostic: The shift is nearly identical, but the environment differs. |
| -OCH3 | 51.4 | 51.4 | Methyl ester carbon. |
| C2 ( | 34.1 | 34.2 | Alpha to ester. |
| C3 ( | 24.9 | 25.0 | Beta to ester. |
| C6 / C8 (flanking OH) | 37.5 | 37.5 (C11/C13) | |
| C5 / C9 | 25.6 | 25.7 (C10/C14) | |
| Terminal CH3 | 14.1 | 14.1 | End of chain. |
Distinguishing Feature: The "Gap" Carbons
-
Methyl 12-Hydroxystearate: There is a long run of "bulk" methylenes (~29.1 - 29.7 ppm) between C4 and C9. You will see a large, intense peak at ~29.7 ppm representing multiple carbons (C4, C5, C6, C7, C8, C9, C15, C16).
-
Methyl 7-Hydroxystearate: The "bulk" region is interrupted much earlier.
-
C4, C5, C6 are perturbed by the proximity to the ester (C1) and the hydroxyl (C7).
-
C4 is distinct (~29.1 ppm).
-
C5 is shielded by the
-effect of the OH (~25.6 ppm). -
Result: The 7-OH spectrum will have more distinct peaks in the 25-30 ppm region and a smaller integration for the central "bulk" peak at 29.7 ppm compared to the 12-OH isomer.
-
Experimental Workflow & Decision Tree
The following diagram outlines the logical flow for distinguishing these isomers using standard NMR experiments.
Caption: Decision tree for distinguishing Methyl 7-hydroxystearate from 12-hydroxystearate using 13C NMR and TOCSY correlations.
Experimental Protocols
A. Sample Preparation[2][3]
-
Solvent: Use Chloroform-d (
) (99.8% D) with 0.03% TMS as an internal standard. is preferred over for fatty acids to prevent viscosity broadening and to maintain solubility. -
Concentration: Dissolve 20-30 mg of the sample in 0.6 mL of solvent.
-
Tube: Use high-quality 5mm NMR tubes to ensure field homogeneity (shimming).
B. Acquisition Parameters (Standard 400 MHz)
-
1H NMR:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (D1): 2.0 seconds (Ensure full relaxation of methyl protons for accurate integration).
-
Scans (NS): 16 or 32.
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled (zgpg30).
-
Relaxation delay: 2.0 - 3.0 seconds .
-
Scans: 512 - 1024 (Carbon signals are weak; S/N ratio is critical for the minor methylene peaks).
-
C. Advanced Validation: Shift Reagents
If 13C resolution is insufficient, use a Lanthanide Shift Reagent (e.g.,
-
Mechanism: The Europium binds to the hydroxyl oxygen and the ester carbonyl oxygen.
-
Effect: It induces downfield shifts dependent on distance (
). -
Prediction: In Methyl 7-hydroxystearate , the ester and hydroxyl are closer (separated by 5 carbons). The shift reagent will induce a "bridging" effect or a more complex shifting pattern on the C2-C6 segment compared to the isolated segments in the 12-isomer.
References
-
General Fatty Acid NMR: Knothe, G., & Kenar, J. A. (2004). "13C NMR spectroscopy of fatty acids and derivatives." European Journal of Lipid Science and Technology. Link
-
Petroselinic Acid Derivatives: Zarrouk, H., et al. (2023).[2] "Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties."[3] Molecules. Link
-
Hydroxy Fatty Acid Standards: Gunstone, F. D. (1993). "High Resolution NMR of Fatty Acids and Esters." Lipid Analysis. Link
-
Isomer Differentiation: Lie Ken Jie, M. S. F., & Mustafa, J. (1997). "High-resolution nuclear magnetic resonance spectroscopy—applications to fatty acids and triacylglycerols." Lipids. Link
Sources
Comprehensive FTIR Spectral Analysis of Octadecanoic Acid 7-Hydroxy- Methyl Ester: A Comparative Guide
As a Senior Application Scientist specializing in spectroscopic analysis and lipid characterization, I frequently encounter the challenge of differentiating closely related fatty acid derivatives. Octadecanoic acid 7-hydroxy- methyl ester (commonly known as methyl 7-hydroxystearate) is a specialized lipid derivative. Distinguishing it from its structural analogs—such as unmodified methyl stearate, free stearic acid, and the industrially ubiquitous methyl 12-hydroxystearate—is critical for quality control in excipient manufacturing, material sciences, and biomarker identification.
This guide provides an objective, mechanistic comparison of the Fourier Transform Infrared (FTIR) spectral signatures of these compounds, grounded in vibrational mechanics, and offers a self-validating experimental protocol for their analysis.
Structural Causality & Spectral Signatures
To effectively interpret the FTIR spectrum of methyl 7-hydroxystearate, we must first deconstruct its molecular anatomy and understand why specific functional groups vibrate at given frequencies. The molecule consists of an 18-carbon aliphatic chain, a terminal methyl ester group at C1, and a secondary hydroxyl group at C7.
The Hydroxyl Region (3200–3550 cm⁻¹)
The presence of the C7 -OH group introduces a distinct O-H stretching band, which is the primary differentiator between hydroxy-esters and plain aliphatic esters like methyl stearate[1]. In the solid state, this band is highly sensitive to the local hydrophobic environment and intermolecular hydrogen bonding. For instance, in structural isomers like methyl 12-hydroxystearate, the hydroxyl peak often splits into two distinct bands (e.g., ~3535 cm⁻¹ for non-hydrogen bonded and ~3451 cm⁻¹ for hydrogen-bonded hydroxyls)[2]. Methyl 7-hydroxystearate exhibits a similar splitting pattern, whereas unmodified methyl stearate shows a completely flat baseline in this region[1].
The Carbonyl Region (1700–1750 cm⁻¹)
The carbonyl (C=O) stretch is a highly diagnostic peak. In methyl 7-hydroxystearate, the ester carbonyl produces a sharp, intense peak at ~1735–1745 cm⁻¹[2]. This frequency is dictated by the electron-withdrawing nature of the alkoxy oxygen, which increases the force constant of the C=O bond. This allows us to easily distinguish the ester from free stearic acid, which forms strong intermolecular carboxylic acid dimers that weaken the C=O bond, shifting the peak down to ~1700 cm⁻¹.
The Fingerprint Region (500–1500 cm⁻¹)
Differentiating methyl 7-hydroxystearate from methyl 12-hydroxystearate[3] relies heavily on the fingerprint region. While both possess secondary alcohols (yielding C-O stretching bands around 1050–1100 cm⁻¹), the specific position of the hydroxyl group (C7 vs. C12) alters the length of the adjacent unsubstituted methylene segments. This perturbation shifts the local CH₂ bending and twisting vibrations, creating a unique, reproducible spectral fingerprint for the 7-hydroxy isomer.
Comparative Spectral Data
The following table summarizes the quantitative FTIR peak assignments, allowing for rapid cross-referencing between methyl 7-hydroxystearate and its primary alternatives.
| Functional Group | Methyl 7-hydroxystearate | Methyl 12-hydroxystearate | Methyl stearate | Stearic Acid |
| O-H Stretch | ~3300–3535 cm⁻¹ (Split if H-bonded) | ~3300–3535 cm⁻¹ (Split if H-bonded) | Absent | ~2500–3300 cm⁻¹ (Broad, acid dimer) |
| C=O Stretch | ~1735–1745 cm⁻¹ (Ester) | ~1735–1745 cm⁻¹ (Ester) | ~1740 cm⁻¹ (Ester) | ~1700 cm⁻¹ (Carboxylic Acid) |
| C-H Stretch (Aliphatic) | 2920, 2850 cm⁻¹ | 2920, 2850 cm⁻¹ | 2920, 2850 cm⁻¹ | 2920, 2850 cm⁻¹ |
| C-O Stretch (Ester) | ~1170–1190 cm⁻¹ | ~1170–1190 cm⁻¹ | ~1170–1190 cm⁻¹ | Absent |
| C-O Stretch (Alcohol) | ~1050–1100 cm⁻¹ (Specific to C7) | ~1050–1100 cm⁻¹ (Specific to C12) | Absent | Absent |
| CH₂ Rocking | 720 cm⁻¹ | 720 cm⁻¹ | 720 cm⁻¹ | 720 cm⁻¹ |
Standardized Experimental Protocol: ATR-FTIR Analysis
To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology. Waxy lipids absorb moisture easily when ground with KBr for transmission pellets, which artificially inflates the O-H stretching region and confounds the analysis of the intrinsic hydroxyl group.
Step-by-Step Methodology:
-
Instrument Preparation & Cleaning: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe.
-
Causality: Residual solvents or previous samples will introduce spurious C-O and O-H bands that directly mask the lipid's secondary alcohol signatures.
-
-
Background Collection: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) in ambient air.
-
Self-Validation: Inspect the baseline at 2500 cm⁻¹. If it is not perfectly flat (100% transmittance), the crystal is contaminated, and Step 1 must be repeated.
-
-
Sample Application: Deposit a small amount (approx. 2-5 mg) of the solid methyl 7-hydroxystearate onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR anvil to apply consistent pressure to the sample.
-
Causality: Waxy solids require intimate contact with the Internal Reflection Element (IRE) to ensure a sufficient evanescent wave penetration depth, which directly dictates the signal-to-noise ratio of the resulting spectrum.
-
-
Data Acquisition: Scan the sample from 4000 to 600 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.
-
Post-Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and a linear baseline correction.
Visualizations & Analytical Workflows
The following diagrams map the physical workflow and the logical decision-making process required to isolate methyl 7-hydroxystearate from its alternatives.
Workflow for ATR-FTIR analysis of waxy lipid esters.
Logical decision tree for identifying C18 lipid derivatives via FTIR.
References
1.[1] Title: Methyl stearate - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link] 2.[2] Title: Novel Thermoplastic Polyurethane Elastomers Based on Methyl-12-Hydroxy Stearate Source: ACS Symposium Series URL:[Link] 3.[3] Title: Methyl 12-hydroxystearate | C19H38O3 | CID 8840 Source: PubChem (National Center for Biotechnology Information) URL:[Link]
Sources
Comparative Chromatographic Guide: Methyl 7-Hydroxystearate vs. Methyl 12-Hydroxystearate
Executive Summary
In lipidomics and advanced materials research, distinguishing between positional isomers of hydroxy fatty acid methyl esters (OH-FAMEs) is a critical analytical challenge. Methyl 7-hydroxystearate and Methyl 12-hydroxystearate are structural isomers that differ only in the position of their secondary hydroxyl group along the 18-carbon aliphatic chain. This subtle structural variance profoundly impacts their physicochemical properties, polarity, and consequently, their chromatographic retention times.
This guide provides an authoritative comparison of these two isomers, detailing the mechanistic causality behind their elution orders and establishing a self-validating Gas Chromatography (GC) protocol for their precise quantification.
Mechanistic Causality: The "U-Shaped" Retention Paradigm
The separation of OH-FAME positional isomers relies on the concept of Equivalent Chain Length (ECL) and differential ECL (dECL)[1]. In gas chromatography, the retention time of an OH-FAME is dictated by the balance between its volatility (boiling point) and its interaction with the stationary phase (polarity).
-
Steric Shielding and the Center of the Chain: When a hydroxyl group is located near the center of the aliphatic chain (e.g., C9 or C10), the surrounding hydrocarbon tails fold and sterically shield the polar hydroxyl moiety. This reduces the molecule's net dipole moment, minimizing hydrogen bonding with polar stationary phases (like DB-Wax) and resulting in a shorter retention time[2].
-
Migration Toward the Termini: As the hydroxyl group moves away from the center toward either the carboxyl end (C1) or the methyl end (C18), the steric shielding decreases. The molecule assumes a more extended, polar conformation, which strengthens its interaction with the stationary phase and increases the retention time[2].
-
The Asymmetry of the Ester Dipole: The retention curve of OH-FAMEs is U-shaped but asymmetrical. The strong dipole of the ester carbonyl group at C1 exerts an inductive effect. Consequently, isomers with the hydroxyl group closer to the carboxyl end (e.g., C7) typically exhibit a slightly higher polarity and ECL than their equidistant counterparts closer to the methyl end (e.g., C12).
Fig 1. Mechanistic causality linking hydroxyl position to chromatographic retention time.
Quantitative Comparison
The following table synthesizes the chromatographic behavior of Methyl 7-hydroxystearate and Methyl 12-hydroxystearate on a polar polyethylene glycol (PEG) stationary phase (e.g., DB-Wax).
| Parameter | Methyl 7-hydroxystearate | Methyl 12-hydroxystearate |
| Hydroxyl Position | C7 (Closer to carboxyl ester end) | C12 (Closer to terminal methyl end) |
| Distance from Chain Center | 2.5 carbons | 2.5 carbons |
| Net Dipole Moment | Higher (Due to proximity to ester carbonyl) | Lower (Greater aliphatic shielding) |
| Elution Order | Elutes Later | Elutes Earlier |
| Expected Isothermal RT (230 °C) | ~9.5 min* | 9.3 min[3] |
| Differential ECL (dECL) | ~ +6.8 units | ~ +6.5 units |
*Extrapolated based on the asymmetrical U-shaped retention dynamics of positional isomers[1][2].
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following GC-FID/MS methodology incorporates internal self-validation mechanisms. Silylation is mandated to cap the free hydroxyl groups, preventing peak tailing and irreversible column adsorption.
Fig 2. Self-validating GC-MS/FID workflow for hydroxy fatty acid methyl ester analysis.
Step 1: Sample Preparation & Internal Standardization
-
Spiking: Aliquot 10 mg of the lipid sample into a glass vial. Immediately spike with 50 μg of Methyl heneicosanoate (C21:0) as an internal standard (IS)[3].
-
Methylation: Add 2 mL of 1% sulfuric acid in methanol. Heat at 70 °C for 2 hours to convert any free fatty acids or intact lipids into FAMEs. Extract into 2 mL of hexane.
-
Silylation (Critical): Evaporate the hexane under a gentle nitrogen stream. Add 50 μL of BSTFA (containing 1% TMCS) and 50 μL of pyridine. Incubate at 60 °C for 30 minutes to convert the hydroxyl groups at C7 or C12 into trimethylsilyl (TMS) ethers.
Step 2: GC-FID/MS Parameters
-
Column: J&W DB-Wax fused-silica capillary column (60 m × 0.25 mm I.D., 0.25 μm film thickness)[3].
-
Carrier Gas: Hydrogen or Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 μL injection volume, Split ratio 1:40, Injector temperature at 250 °C[3].
-
Oven Program: Isothermal at 230 °C for 25 minutes (optimal for targeted C18-OH screening)[3].
Step 3: System Suitability & Self-Validation
A protocol is only as reliable as its internal controls. Before analyzing the 7-OH and 12-OH isomers, the system must validate itself:
-
Anchor Validation: The internal standard (Methyl heneicosanoate) must elute at precisely 4.9 ± 0.05 minutes [3]. A shift greater than 0.1 minutes indicates carrier gas flow instability or column degradation.
-
Resolution Validation: Inject a standard mixture of saturated FAMEs (C16:0 to C24:0) to generate an ECL calibration curve. The calculated dECL[1] for the target isomers must remain constant regardless of absolute retention time shifts, proving that the separation mechanism is driven purely by the hydroxyl position rather than system artifacts.
References
-
Chemical Changes of Hydroperoxy-, Epoxy-, Keto- and Hydroxy-Model Lipids under Simulated Gastric Conditions Source: MDPI URL:[Link]
-
Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids Source: Wageningen University & Research eDepot URL:[Link]
-
OzFAD: Ozone-enabled fatty acid discovery reveals unexpected diversity in the human lipidome Source: bioRxiv URL:[Link]
Sources
Reference standards for Octadecanoic acid 7-hydroxy- methyl ester analysis
Comprehensive Comparison Guide: Reference Standards for Octadecanoic Acid 7-Hydroxy- Methyl Ester Analysis
Octadecanoic acid, 7-hydroxy-, methyl ester (commonly known as methyl 7-hydroxyoctadecanoate or 7-OH-C18:0 ME) is a specialized hydroxylated fatty acid methyl ester (FAME). Hydroxy fatty acids are critical biomarkers in lipidomics, indicating lipid peroxidation, specific enzymatic oxygenation pathways, and unique metabolic profiles in biological matrices such as Indigofera suffruticosa[1] and Pleurotus ostreatus[2].
For analytical chemists and drug development professionals, the accurate quantitation of 7-OH-C18:0 ME requires overcoming significant analytical hurdles. The free hydroxyl group at the C7 position induces thermal instability, peak tailing, and unpredictable fragmentation during standard Gas Chromatography-Mass Spectrometry (GC-MS)[3]. Consequently, selecting the correct reference standard and employing a mechanistically sound, self-validating derivatization protocol is paramount.
This guide objectively compares the performance of available reference standards and provides a field-proven, causality-driven methodology for robust analysis.
Comparative Analysis of Reference Standards
When establishing a quantitative assay for 7-OH-C18:0 ME, researchers typically choose between three tiers of reference materials. The choice directly impacts the accuracy, dynamic range, and validation potential of the assay.
Table 1: Performance Comparison of 7-OH-C18:0 ME Reference Standards
| Feature | High-Purity Synthetic Standard (>98%) | Stable Isotope-Labeled (SIL) Standard (e.g., D3) | Botanical Crude Extract (e.g., I. suffruticosa) |
| Primary Utility | Absolute quantitation, external calibration curves. | Internal standardization, matrix effect correction. | System suitability, retention time (RT) mapping. |
| Purity | >98% (GC-FID / NMR verified). | >99% isotopic purity. | Highly variable; complex matrix[1]. |
| Matrix Interference | None. | None (mass shifted). | High (co-eluting lipids and phytosterols). |
| Derivatization Control | Cannot correct for sample-to-sample variance. | Gold Standard: Corrects for silylation efficiency. | Poor; matrix suppresses derivatization reagents. |
| Cost / Accessibility | Moderate to High. | Very High / Custom synthesis often required. | Low (commercially available biomass). |
| Best Use Case | Building the primary calibration curve. | Spiked into biological samples pre-extraction. | Qualitative screening and GC column validation. |
The Causality of Standard Selection: Why is a Stable Isotope-Labeled (SIL) standard critical for this specific molecule? Hydroxy-FAMEs require a two-step derivatization process (transesterification followed by silylation). The silylation of the sterically hindered secondary hydroxyl at the C7 position is kinetically sensitive to matrix components (like water or trace amines). An SIL standard (e.g., 7-OH-C18:0-D3 ME) undergoes the exact same kinetic limitations as the endogenous analyte, perfectly normalizing derivatization efficiency and ensuring the protocol is a self-validating system.
Mechanistic Analytical Workflow & Derivatization Logic
Standard FAME analysis utilizes basic transesterification (e.g., methanolic boron trifluoride)[4]. However, injecting a hydroxy-FAME directly into a GC-MS leads to thermal dehydration (loss of H2O, yielding an [M-18] ion) in the injection port, destroying the positional information of the hydroxyl group.
To preserve the C7 structural identity, the hydroxyl group must be converted to a tert-butyldimethylsilyl (tBDMS) ether[5].
Why tBDMS over TMS?
While Trimethylsilyl (TMS) is common, tBDMS derivatives are vastly superior for hydroxy fatty acids. Under Electron Ionization (EI), tBDMS-O-FAMEs produce a highly stable, prominent [M-57]+ fragment ion (due to the loss of the tert-butyl radical)[5]. Furthermore, tBDMS directs alpha-cleavage precisely at the carbon bearing the hydroxyl group (C7), yielding unique marker fragment ions that unambiguously differentiate 7-OH-C18:0 from its isomers (e.g., 9-OH or 12-OH)[5].
Fig 1. Self-validating analytical workflow for 7-hydroxy FAME quantitation.
Step-by-Step Experimental Protocol (GC-MS/MS)
This protocol is designed as a closed, self-validating loop. It utilizes a high-purity synthetic standard for calibration and an SIL standard to validate recovery.
Reagents Needed:
-
Analyte Standard: Octadecanoic acid, 7-hydroxy-, methyl ester (High Purity, >98%).
-
Internal Standard (IS): SIL-7-OH-C18:0 ME (or a structurally similar non-endogenous hydroxy-FAME like 17-OH-C17:0 ME).
-
Derivatization Reagent: MTBSTFA + 1% TBDMCS (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).
Step 1: Sample Preparation & Internal Standard Spiking
-
Aliquot 50 µL of biological sample (e.g., plasma or homogenized tissue) into a glass vial.
-
Spike with 10 µL of the Internal Standard solution (10 µg/mL). Causality: Spiking before extraction ensures any physical loss during phase separation is mathematically normalized.
-
Perform a modified Folch extraction using Chloroform:Methanol (2:1 v/v). Extract the lower organic phase and dry under a gentle stream of nitrogen.
Step 2: Transesterification (FAME Generation)
-
Add 1 mL of 14% Boron Trifluoride (BF3) in Methanol to the dried lipid extract.
-
Incubate at 60°C for 30 minutes to convert bound and free fatty acids into methyl esters[4].
-
Extract the FAMEs using 1 mL of hexane and 1 mL of LC-MS grade water. Collect the upper hexane layer and evaporate to dryness.
Step 3: tBDMS Derivatization (Protection of the 7-OH Group)
-
Reconstitute the dried FAMEs in 50 µL of anhydrous pyridine.
-
Add 50 µL of MTBSTFA + 1% TBDMCS.
-
Incubate at 60°C for 60 minutes. Causality: The 1% TBDMCS acts as a catalyst to drive the silylation of the sterically hindered secondary C7 alcohol to completion.
-
Transfer directly to GC vials with glass inserts.
Step 4: GC-MS Analysis Parameters
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness)[3].
-
Injection: 1 µL, Splitless mode, Injector Temp: 280°C.
-
Oven Program: 100°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 mins).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) targeting the [M-57]+ ion and the specific C7 alpha-cleavage fragments.
Fig 2. Mechanistic EI-MS fragmentation pathway for tBDMS-derivatized 7-OH-C18:0 ME.
Conclusion
For the rigorous analysis of Octadecanoic acid, 7-hydroxy-, methyl ester, crude botanical extracts are insufficient for anything beyond qualitative RT mapping. Absolute quantitation demands high-purity synthetic standards paired with Stable Isotope-Labeled internal standards. Furthermore, omitting the tBDMS derivatization step will result in thermal degradation and loss of positional isomer data. By adhering to the dual-derivatization workflow outlined above, researchers ensure a highly sensitive, structurally unambiguous, and self-validating analytical system.
References
-
GC-MS analysis of bioactive constituents of Indigofera suffruticosa leaves. SciSpace. 1
-
Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. PubMed (NIH).5
-
Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. 3
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). GCMS.cz. 4
-
The Effect of Supplementing Mushroom Growing Substrates on the Bioactive Compounds, Antimicrobial Activity, and Antioxidant Activity of Pleurotus ostreatus. PMC (NIH). 2
Sources
- 1. scispace.com [scispace.com]
- 2. The Effect of Supplementing Mushroom Growing Substrates on the Bioactive Compounds, Antimicrobial Activity, and Antioxidant Activity of Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. gcms.cz [gcms.cz]
- 5. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Superiority in Lipidomics: Validation of GC-FID for the Quantification of Methyl 7-Hydroxystearate
Methyl 7-hydroxystearate is a specialized hydroxylated fatty acid methyl ester (FAME) that serves as a critical biomarker in lipid peroxidation studies and a reference standard in complex lipidomic profiling. Because positional isomers of hydroxystearates (e.g., 7-hydroxy vs. 10-hydroxy vs. 12-hydroxy) possess nearly identical mass-to-charge ratios and fragmentation patterns, achieving baseline chromatographic resolution and accurate quantification is a significant analytical challenge.
This guide provides an authoritative, self-validating methodology for the quantification of Methyl 7-hydroxystearate using Gas Chromatography with Flame Ionization Detection (GC-FID), strictly aligned with the updated ICH Q2(R2) guidelines for analytical procedure validation[1][2].
Modality Comparison: Why GC-FID?
When quantifying aliphatic lipids and their derivatives, researchers typically evaluate GC-FID, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While MS-based techniques excel in structural elucidation, GC-FID remains the gold standard for absolute quantification of FAMEs[3].
The Causality of Detector Choice:
The FID response is strictly proportional to the number of oxidizable carbon-hydrogen (C-H) bonds in the analyte. Since Methyl 7-hydroxystearate is a long-chain aliphatic molecule, FID yields a highly predictable, linear response across a massive dynamic range (often
Table 1: Performance Comparison for Hydroxylated FAME Quantification
| Analytical Modality | Sensitivity | Linear Dynamic Range | Isomer Resolution | Quantification Accuracy | Cost & Maintenance |
| GC-FID | Moderate (ppm) | Excellent ( | High (with polar column) | Highest (Uniform C-H response) | Low |
| GC-MS (EI) | High (ppb) | Moderate ( | High | Moderate (Variable ionization) | High |
| LC-MS/MS | Very High (ppt) | Moderate ( | Poor to Moderate | Low (Matrix effects/Ion suppression) | Very High |
| HPLC-ELSD | Low | Poor (Non-linear) | Moderate | Low | Moderate |
Experimental Methodology: A Self-Validating Workflow
To ensure a self-validating system, this protocol utilizes an internal standard (IS), Methyl nonadecanoate (C19:0) , which does not occur naturally in most mammalian or plant matrices. The IS corrects for any variations in injection volume, derivatization efficiency, and minor fluctuations in carrier gas flow[4].
Mechanistic Rationale for Sample Preparation
Free 7-hydroxystearic acid contains both a carboxylic acid and a hydroxyl group. If injected directly into a GC, these polar functional groups cause severe hydrogen bonding with the stationary phase, resulting in irreversible adsorption and extreme peak tailing. Transesterification with methanolic hydrogen chloride (or
Step-by-Step Protocol
-
Internal Standard Addition: Aliquot 1.0 mL of the lipid sample into a glass reaction vial. Add 50 µL of Methyl nonadecanoate (C19:0) internal standard solution (1.0 mg/mL in hexane).
-
Derivatization (Esterification): Add 2.0 mL of 2% (v/v) methanolic sulfuric acid (or methanolic HCl). Seal the vial with a PTFE-lined cap and heat at 70°C for 2 hours to ensure complete methylation[5].
-
Extraction: Cool to room temperature. Add 2.0 mL of LC-MS grade hexane and 1.0 mL of saturated NaCl solution. Vortex vigorously for 60 seconds.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Carefully transfer the upper organic layer (hexane), which now contains the Methyl 7-hydroxystearate and the IS, to a clean GC autosampler vial.
-
GC-FID Analysis: Execute the analysis using the parameters defined below.
Optimized GC-FID Parameters
-
Column: Highly polar cyanopropyl capillary column (e.g., CP-Sil 88 or HP-88; 100 m × 0.25 mm I.D., 0.20 µm film thickness). Causality: The high polarity is mandatory to resolve the subtle dipole moment differences between positional isomers like 7-hydroxy, 10-hydroxy, and 12-hydroxystearate[4].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: 250°C, Split ratio 1:50, Injection volume 1.0 µL.
-
Oven Temperature Program: Initial hold at 170°C for 5 min; ramp at 2°C/min to 240°C; final hold for 15 min.
-
Detector (FID): 260°C; Hydrogen flow: 40 mL/min; Air flow: 400 mL/min; Makeup gas (Nitrogen): 25 mL/min.
ICH Q2(R2) Method Validation Framework
The validation of this analytical procedure follows the lifecycle approach dictated by ICH Q2(R2), ensuring the method is "fit for its intended purpose"[1][2].
Caption: Analytical method validation lifecycle for Methyl 7-hydroxystearate based on ICH Q2(R2).
Validation Parameters & Acceptance Criteria
-
Specificity (Selectivity): The method must unambiguously differentiate Methyl 7-hydroxystearate from matrix components and closely related structural isomers. Using the 100m polar column, baseline resolution (
) between Methyl 7-hydroxystearate and Methyl 12-hydroxystearate is achieved[3].ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Linearity and Range: Evaluated by analyzing calibration standards at six concentration levels ranging from 10 µg/mL to 500 µg/mL. The FID exhibits exceptional linearity, consistently yielding a correlation coefficient (
) . -
Accuracy (Recovery): Assessed by spiking known amounts of Methyl 7-hydroxystearate into a blank lipid matrix at three levels (50%, 100%, and 150% of the nominal concentration). The uniform response of the FID ensures recoveries tightly bound between 98.0% and 102.0%.
-
Precision (Repeatability & Intermediate Precision): Six independent sample preparations of the 100% test concentration are analyzed. The Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) must be
.
Table 2: Representative Validation Data Summary
| ICH Q2(R2) Parameter | Experimental Result | Regulatory Acceptance Criteria |
| Specificity (Resolution, | ||
| Linearity ( | 0.9998 | |
| Range | 10 – 500 µg/mL | Validated across intended use range |
| Accuracy (Mean Recovery) | 99.4% ± 0.8% | 98.0% – 102.0% |
| Method Precision (RSD, n=6) | 1.1% | |
| Limit of Detection (LOD) | 1.5 µg/mL (S/N > 3) | Report Value |
| Limit of Quantitation (LOQ) | 4.5 µg/mL (S/N > 10) | Report Value |
Conclusion
While mass spectrometry offers unparalleled structural insights, the GC-FID methodology remains the most robust, accurate, and cost-effective approach for the absolute quantification of Methyl 7-hydroxystearate. By leveraging the uniform carbon-response of the flame ionization detector and the high resolving power of a 100-meter cyanopropyl column, this protocol easily satisfies the stringent specificity, linearity, and precision requirements mandated by ICH Q2(R2).
References
-
ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]
-
A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum. MDPI. Available at:[Link]
-
Revolutionary Esterification Method for Quality Control of Vegetable Oils. Chemical Express. Available at:[Link]
-
Improved gas chromatography-flame ionization detector analytical method for the analysis of epoxy fatty acids. SciSpace. Available at:[Link]
Sources
Precision Mapping of Hydroxy Octadecanoic Acid Methyl Esters: A Comparative Guide to Isomer Differentiation
Executive Summary
Differentiating positional isomers of hydroxy octadecanoic acid methyl esters (HOMEs) is a critical analytical challenge in lipidomics, particularly when studying lipid peroxidation pathways or gut microbial metabolism. Because 9-hydroxy, 10-hydroxy, and 12-hydroxy isomers are isobaric (MW 314.5 g/mol ) and possess identical elemental compositions, standard mass spectrometry (MS) often fails to distinguish them.
This guide compares the two most authoritative methodologies for unambiguous identification: GC-MS with Trimethylsilyl (TMS) Derivatization (the "Gold Standard" for fragmentation specificity) and LC-MS/MS with Picolinyl Ester Derivatization (the alternative for structural elucidation via Charge Remote Fragmentation).
Part 1: Methodological Landscape & Mechanism
Method A: GC-MS with TMS Derivatization (The Gold Standard)
Mechanism: Electron Ionization (EI) at 70 eV is too energetic for underivatized HOMEs, often leading to dehydration and non-specific fragmentation. Silylation of the hydroxyl group using BSTFA/TMCS protects the polar functionality and directs fragmentation.
-
The "Alpha-Cleavage" Rule: The silicon atom stabilizes the positive charge, triggering bond cleavage on either side of the carbon atom bearing the -OTMS group. This produces two highly diagnostic fragment ions that mathematically pinpoint the hydroxyl position.
Method B: LC-MS/MS with Picolinyl Derivatization (Structural Probe)
Mechanism: While standard ESI-MS produces [M+H]+ or [M-H]- ions that yield little structural information, converting the fatty acid to a picolinyl ester introduces a nitrogen atom that captures a proton.
-
Charge Remote Fragmentation (CRF): Under collision-induced dissociation (CID), the fixed charge on the pyridine ring remains stable, while the alkyl chain fragments systematically. This creates a "ladder" of ions separated by 14 Da (
). The presence of a hydroxyl group interrupts this pattern, creating a distinct gap that reveals the isomer's structure.[1]
Decision Matrix: Selecting the Right Protocol
Caption: Decision matrix for selecting between GC-MS and LC-MS workflows based on sample volatility and complexity.
Part 2: Data Comparison & Diagnostic Ions
The following table provides the calculated diagnostic ions for the TMS-derivatized methyl esters. These values are derived from the
Calculation Logic:
-
Fragment A (Tail-side):
-
Fragment B (Head-side):
| Isomer | Structure (Simplified) | Diagnostic Ion 1 (Tail Fragment) | Diagnostic Ion 2 (Head Fragment) | Mechanism Note |
| 9-Hydroxy | C9-OTMS | m/z 229 | m/z 259 | Cleavage at C8-C9 & C9-C10 |
| 10-Hydroxy | C10-OTMS | m/z 215 | m/z 273 | Cleavage at C9-C10 & C10-C11 |
| 12-Hydroxy | C12-OTMS | m/z 187 | m/z 301 | Cleavage at C11-C12 & C12-C13 |
Note: The sum of the two diagnostic fragments often does not equal the molecular ion due to the loss of neutral radicals during the ionization process. However, the presence of these specific pairs is confirmatory.
Part 3: Mechanistic Visualization
Understanding the fragmentation physics is vital for troubleshooting.
Caption: Comparative fragmentation pathways. Method A relies on specific bond breaking; Method B relies on pattern interruption.
Part 4: Experimental Protocols
Protocol A: GC-MS Silylation Workflow
Objective: Convert polar hydroxyl groups to volatile TMS ethers.
-
Preparation: Dissolve 50-100 µg of FAME sample in 50 µL of anhydrous pyridine.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Expert Insight: The 1% TMCS acts as a catalyst for sterically hindered hydroxyls.
-
-
Incubation: Heat at 60°C for 30 minutes.
-
Critical Control Point: Ensure the vial is completely moisture-free. Water hydrolyzes TMS derivatives instantly.
-
-
Analysis: Inject 1 µL into GC-MS (Splitless).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 100°C (1 min) -> 20°C/min to 200°C -> 5°C/min to 300°C.
-
Protocol B: Picolinyl Ester Synthesis for LC-MS
Objective: Attach a charge-carrying tag for structural elucidation.
-
Hydrolysis: Hydrolyze FAMEs to free fatty acids using 0.5M KOH in MeOH (30 min, 60°C).
-
Activation: Dissolve dried fatty acids in 100 µL thionyl chloride (
). Incubate 10 min at room temp. Evaporate under .[2] -
Esterification: Add 100 µL of 1% 3-pyridylcarbinol in acetonitrile. Incubate 5 min.
-
Quench: Add 1 mL water, extract with hexane.
-
Analysis: Inject into LC-MS/MS (ESI Positive).
-
Mechanism Check: Look for the "gap" in the ion series corresponding to the loss of the hydroxy-substituted carbon.
-
References
-
Christie, W. W., et al. (1987). Separation of picolinyl ester derivatives of fatty acids by high-performance liquid chromatography for identification by mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Hsu, F. F., & Turk, J. (1999). Distinction among isomeric unsaturated fatty acids as lithiated adducts by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]
-
Li, X., & Franke, A. A. (2011). Improved LC-MS Method for the Determination of Fatty Acids in Red Blood Cells by LC-Orbitrap MS. Analytical Chemistry. Retrieved from [Link]
-
Harvey, D. J. (1987). Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS. Biomedical & Environmental Mass Spectrometry. Retrieved from [Link]
Sources
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinction among isomeric unsaturated fatty acids as lithiated adducts by electrospray ionization mass spectrometry using low energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Methyl 7-Hydroxystearate for Researchers
For the discerning researcher in drug development and the life sciences, the choice between synthetic and naturally derived compounds is a critical one, impacting everything from experimental reproducibility to biological relevance. This guide provides an in-depth comparative analysis of methyl 7-hydroxystearate derived from chemical synthesis versus isolation from natural sources. We will explore the nuances of their preparation, delve into their comparative physicochemical and biological properties, and provide actionable experimental protocols for their characterization.
Introduction to Methyl 7-Hydroxystearate: A Bioactive Lipid of Interest
Methyl 7-hydroxystearate is the methyl ester of 7-hydroxystearic acid (7-HSA), a member of the hydroxy fatty acid (HFA) family. These molecules are not merely metabolic intermediates but are increasingly recognized for their diverse biological activities. Notably, 7-HSA has demonstrated significant growth inhibitory effects on various human cancer cell lines, including colon (HT29 and CaCo-2), cervical (HeLa), and breast (MCF7) cancer cells.[1] It is also a key component of a class of endogenous mammalian lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which have demonstrated anti-diabetic and anti-inflammatory properties.[1][2] Given these promising therapeutic potentials, the source and purity of methyl 7-hydroxystearate are of paramount importance for researchers.
The Origin Story: Synthetic vs. Natural Routes
The method of production fundamentally dictates the characteristics of the final compound. Here, we compare a common synthetic approach to the isolation from natural sources.
1. Chemical Synthesis: Precision and Potential Pitfalls
Chemical synthesis offers the advantage of producing specific regioisomers of hydroxystearic acid that may be rare or inaccessible in nature.[1] A common strategy for the synthesis of 7-hydroxystearic acid involves the oxidation of a corresponding precursor. For instance, a multi-step synthesis can be designed starting from readily available materials, with the hydroxyl group introduced at the C-7 position through a series of controlled chemical reactions. The final step is typically an esterification of the carboxylic acid with methanol to yield methyl 7-hydroxystearate.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
"Starting_Material" [label="Appropriate C18 Precursor"]; "Intermediate_1" [label="Introduction of a\nKetone at C-7"]; "Intermediate_2" [label="Reduction of Ketone\nto Hydroxyl Group"]; "7_HSA" [label="7-Hydroxystearic Acid"]; "Methyl_7_HSA" [label="Methyl 7-Hydroxystearate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Starting_Material" -> "Intermediate_1" [label="Oxidation"]; "Intermediate_1" -> "Intermediate_2" [label="Reduction (e.g., NaBH4)"]; "Intermediate_2" -> "7_HSA" [label="Hydrolysis (if protected)"]; "7_HSA" -> "Methyl_7_HSA" [label="Esterification (MeOH, H+)"]; } Caption: A generalized synthetic route to Methyl 7-Hydroxystearate.
A significant consideration in chemical synthesis is stereochemistry. The reduction of a ketone at the C-7 position will typically result in a racemic mixture of (R)- and (S)-7-hydroxystearate, unless a stereoselective reducing agent is employed.
2. Natural Sources: Biological Specificity and Complexity of Isolation
Hydroxy fatty acids are widespread in nature, found in plants, animals, and microorganisms.[3][4] 7-HSA is found as a constituent of FAHFAs in mammals.[1][2] Microbial fermentation is a particularly promising natural source, where specific enzymes called fatty acid hydratases can introduce a hydroxyl group onto a fatty acid backbone with high regio- and stereoselectivity.[5] For example, certain bacteria can hydrate oleic acid to produce 10-hydroxystearic acid, and similar enzymatic processes could yield 7-HSA.[4]
The isolation of methyl 7-hydroxystearate from natural sources involves extraction of total lipids, followed by hydrolysis of complex lipids (like triglycerides or FAHFAs) to release the free hydroxy fatty acids. The 7-HSA is then purified, often by chromatographic methods, and finally esterified to its methyl ester. A key advantage of this approach is that enzymatic reactions in nature are often stereospecific, yielding a single enantiomer (e.g., the (R)- or (S)- form), which can be crucial for biological activity studies.
Comparative Analysis: A Head-to-Head Look
The choice between synthetic and natural methyl 7-hydroxystearate will depend on the specific requirements of the research. The following table summarizes the key points of comparison.
| Feature | Synthetic Methyl 7-Hydroxystearate | Natural Methyl 7-Hydroxystearate |
| Purity | High purity achievable, but may contain trace amounts of reagents, catalysts, or solvents. | Generally high, but may contain other structurally similar fatty acids from the source organism. |
| Impurity Profile | Potential impurities include unreacted starting materials, by-products from side reactions, and residual catalysts. | Co-extracted lipids, other positional isomers of hydroxystearates, and saturated/unsaturated fatty acids are common impurities. |
| Stereochemistry | Typically a racemic mixture (equal amounts of R and S enantiomers) unless asymmetric synthesis is employed. | Often a single enantiomer due to the stereospecificity of biosynthetic enzymes. |
| Yield & Scalability | Can be produced in large quantities with well-established chemical processes. | Yields can be variable depending on the source and extraction efficiency. Scaling up can be a challenge. |
| Cost | Can be more cost-effective for large-scale production of a racemic mixture. | Can be more expensive due to complex extraction and purification processes. |
| Biological Relevance | Racemic mixtures may exhibit different biological activity compared to a single enantiomer. | The enantiopure form is often more representative of the biologically active molecule in vivo. |
Experimental Protocols for Characterization
To ensure the identity, purity, and structure of your methyl 7-hydroxystearate, a combination of analytical techniques is essential.
dot graph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
"Sample" [label="Methyl 7-Hydroxystearate\n(Synthetic or Natural)", shape=ellipse, fillcolor="#FBBC05"]; "GC_MS" [label="Gas Chromatography-Mass Spectrometry (GC-MS)"]; "HPLC" [label="High-Performance Liquid Chromatography (HPLC)"]; "NMR" [label="Nuclear Magnetic Resonance (NMR)\n(¹H and ¹³C)"]; "FTIR" [label="Fourier-Transform Infrared Spectroscopy (FTIR)"]; "Purity" [label="Purity Assessment", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Identity" [label="Structural Confirmation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sample" -> "GC_MS"; "Sample" -> "HPLC"; "Sample" -> "NMR"; "Sample" -> "FTIR"; "GC_MS" -> "Purity"; "HPLC" -> "Purity"; "GC_MS" -> "Identity"; "NMR" -> "Identity"; "FTIR" -> "Identity"; } Caption: A typical analytical workflow for the characterization of Methyl 7-Hydroxystearate.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideal for assessing the purity of methyl 7-hydroxystearate and identifying any related fatty acid methyl esters as impurities.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like hexane or dichloromethane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to elute the compound.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Expected Results: The mass spectrum of methyl 7-hydroxystearate is expected to show a molecular ion peak (M+) at m/z 314.5. Characteristic fragmentation patterns will include cleavage alpha to the hydroxyl group and loss of the methoxy group.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise structure of the molecule, including the position of the hydroxyl group.
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃).
-
¹H NMR Spectroscopy:
-
Expected Signals:
-
A triplet around 0.88 ppm corresponding to the terminal methyl group (C18).
-
A large multiplet between 1.2-1.6 ppm from the methylene protons of the long aliphatic chain.
-
A triplet around 2.3 ppm for the methylene protons alpha to the ester carbonyl (C2).
-
A singlet around 3.67 ppm for the methyl ester protons.
-
A multiplet around 3.6 ppm for the proton on the carbon bearing the hydroxyl group (C7).
-
A broad singlet for the hydroxyl proton (its chemical shift can vary).
-
-
-
¹³C NMR Spectroscopy:
-
Expected Signals:
-
A peak around 14 ppm for the terminal methyl carbon.
-
A series of peaks between 22-38 ppm for the methylene carbons.
-
A peak around 51.4 ppm for the methyl ester carbon.
-
A peak around 72 ppm for the carbon bearing the hydroxyl group (C7).
-
A peak around 174 ppm for the ester carbonyl carbon.
-
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR is a quick and simple method to confirm the presence of key functional groups.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Expected Absorptions:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.
-
Strong C-H stretching absorptions between 2850-2960 cm⁻¹.
-
A sharp, strong absorption around 1740 cm⁻¹ corresponding to the C=O stretching of the ester carbonyl group.
-
C-O stretching absorptions in the 1050-1250 cm⁻¹ region.[6]
-
Implications for Research and Drug Development
The choice between synthetic and natural methyl 7-hydroxystearate has significant implications:
-
For Mechanistic Studies: If investigating the specific interaction of 7-HSA with a biological target, using an enantiomerically pure form (likely from a natural or stereoselective synthetic source) is crucial. A racemic mixture could give misleading results, as one enantiomer may be active while the other is inactive or even inhibitory.
-
For High-Throughput Screening: For initial screening of a compound library, a synthetic racemic mixture may be a cost-effective option. However, any hits should be followed up with studies using the individual enantiomers.
-
For Preclinical Development: For any in vivo studies, the impurity profile is of utmost importance. Synthetic samples must be rigorously purified to remove any potentially toxic reagents or catalysts. Natural isolates must be carefully characterized to ensure the absence of other bioactive lipids that could confound the results.
Conclusion
Both synthetic and natural methyl 7-hydroxystearate have their place in research. Synthetic routes offer access to specific isomers and scalability, but often yield racemic mixtures with a distinct impurity profile. Natural sources, particularly microbial ones, can provide enantiomerically pure compounds, which are often more biologically relevant, but may be more challenging to isolate in large quantities and may contain other related natural products.
As a Senior Application Scientist, my recommendation is to always thoroughly characterize your sample, regardless of its origin, using a suite of orthogonal analytical techniques. Understanding the stereochemistry and impurity profile of your methyl 7-hydroxystearate is not just good practice; it is essential for the integrity and reproducibility of your research.
References
-
Pisani, A., et al. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Molecules, 27(7), 2336. [Link]
-
PubChem. (n.d.). Methyl 12-hydroxystearate. National Center for Biotechnology Information. [Link]
-
LookChem. (n.d.). METHYL 12-HYDROXYSTEARATE. [Link]
-
Heng, Y. C., et al. (2024). Unleashing the potential of novel bacterial fatty acid hydratases. Biotechnology for Biofuels and Bioproducts, 17(1), 131. [Link]
-
Li, Y., et al. (2024). The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids. Nutrition Reviews, nuae005. [Link]
-
Huang, H., et al. (2014). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of Oral Biology, 59(11), 1199-1207. [Link]
-
Cosmetic Ingredient Review. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. [Link]
-
Acme-Hardesty. (n.d.). Methyl 12-Hydroxystearate Safety Data Sheet. [Link]
-
PubChem. (n.d.). Methyl 10-hydroxystearate. National Center for Biotechnology Information. [Link]
-
Jiang, X., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of the Saudi Chemical Society, 21(8), 941-945. [Link]
-
ResearchGate. (n.d.). GC-MS spectra of methyl stearate(7.66%, RT: 20.989) from M. capitatum leaf extract. [Link]
-
The Good Scents Company. (n.d.). methyl stearate. [Link]
-
NIST. (n.d.). Methyl 2-hydroxystearate, TMS derivative. NIST Chemistry WebBook. [Link]
-
Diomede, L., et al. (2021). A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum. Molecules, 26(11), 3123. [Link]
-
Avanti Polar Lipids. (n.d.). What Are The Differences Between (Advantages Of) Synthetic And Natural Phospholipids? [Link]
-
Pustkowiak, H., et al. (2022). Comparison of the Effect of Synthetic (Tannic Acid) or Natural (Oak Bark Extract) Hydrolysable Tannins Addition on Fatty Acid Profile in the Rumen of Sheep. Animals, 12(6), 711. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Blasi, F., et al. (2020). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus. Catalysts, 10(7), 768. [Link]
-
Ataman Kimya. (n.d.). 12-HYDROXYSTEARIC ACID. [Link]
-
Park, J. Y., et al. (2019). Sustainable Biotransformation of Oleic Acid to 10-Hydroxystearic Acid by a Recombinant Oleate Hydratase from Lactococcus garvieae. Catalysts, 9(6), 512. [Link]
-
Hou, C. T. (2022). Production of long-chain hydroxy fatty acids by microbial conversion. World Journal of Microbiology and Biotechnology, 38(9), 163. [Link]
-
NIST. (n.d.). Methyl stearate. NIST Chemistry WebBook. [Link]
Sources
A Guide to Inter-laboratory Comparison of Hydroxy Fatty Acid Methyl Ester Quantification: Ensuring Accuracy and Reproducibility in Lipidomics
This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison (ILC) for the quantification of hydroxy fatty acid methyl esters (HFAMEs). For researchers, scientists, and drug development professionals, ensuring that analytical methods for these crucial lipid mediators are robust and yield comparable results across different laboratories is paramount. While established proficiency testing programs exist for general fatty acids, this guide addresses the specific challenges and considerations for the analysis of their hydroxylated counterparts.
Hydroxy fatty acids (HFAs) are a class of lipid molecules that play significant roles in a multitude of physiological and pathological processes, including inflammation, immune response, and metabolic regulation. Abnormal levels of specific HFAs have been implicated in various diseases, making their accurate quantification critical for biomarker discovery and therapeutic development.[1] Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[2][3]
This document outlines the core principles of conducting an ILC, provides a detailed experimental protocol for HFAME analysis, and discusses the statistical evaluation of results to ensure that data generated in different research settings are reliable and comparable.
The Imperative of Inter-Laboratory Comparison
An inter-laboratory comparison, also known as proficiency testing, is a vital component of external quality assessment. It involves a coordinating body sending identical, homogeneous samples to multiple laboratories for analysis.[4] The results are then collated and statistically analyzed to evaluate the performance of each laboratory and the overall comparability of the analytical methods being used.[5][6]
The primary objectives of an ILC for HFAME quantification are:
-
To assess the accuracy and comparability of different laboratories' measurement capabilities.
-
To validate the analytical methods used for HFAME analysis.
-
To identify and rectify potential systematic errors in measurement procedures.
-
To build confidence in the reliability of data for both research and clinical applications.
The workflow of a typical ILC is depicted below:
A Standardized Protocol for Hydroxy FAME Analysis by GC-MS
To minimize variability arising from different analytical procedures, a standardized protocol is recommended for all participating laboratories. The following protocol is a synthesis of established methods for the analysis of hydroxy fatty acids.[7][8]
Experimental Protocol
1. Sample Preparation (Lipid Extraction and Hydrolysis)
-
Rationale: This step aims to isolate the total lipid fraction from the sample matrix and then release the individual fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Procedure:
-
To 500 µL of serum or plasma, add a known amount of a suitable internal standard, such as a stable isotope-labeled hydroxy fatty acid.
-
For total HFA content, perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes. This step cleaves the ester bonds.[7]
-
Acidify the sample with 6 M HCl to protonate the free fatty acids.
-
Extract the lipids twice with 3 mL of ethyl acetate.
-
Dry the pooled organic extracts under a stream of nitrogen.
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Rationale: Derivatization is essential to increase the volatility of the fatty acids for GC analysis. Acid-catalyzed esterification is a common and effective method.
-
Procedure:
-
To the dried lipid extract, add 2 mL of 12-14% boron trifluoride (BF₃) in methanol.
-
Heat the mixture at 100°C for 30 minutes in a sealed reaction vessel.
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane, then vortex vigorously to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer containing the HFAMEs to a clean vial for GC-MS analysis.
-
3. Silylation of Hydroxyl Groups
-
Rationale: The hydroxyl group on the fatty acid chain can still impart some polarity. Silylation converts the -OH group to a less polar trimethylsilyl (TMS) ether, improving chromatographic peak shape and reducing tailing.[1]
-
Procedure:
-
Dry the hexane extract containing the HFAMEs under nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 80°C for 1 hour to ensure complete derivatization.[7]
-
4. GC-MS Analysis
-
Rationale: This step separates the individual HFAME-TMS derivatives based on their boiling points and fragmentation patterns, allowing for identification and quantification.
-
Procedure:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 5977B MS).[9]
-
Column: A mid-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injection: 1 µL injection in splitless mode.
-
Oven Program: Start at 80°C, hold for 5 minutes, then ramp at 10°C/min to 310°C and hold for 10 minutes.
-
MS Conditions: Electron impact (EI) ionization at 70 eV. Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting characteristic ions of the HFAME-TMS derivatives.[7]
-
Data Evaluation and Performance Assessment
After the participating laboratories submit their results, a robust statistical analysis is performed. The coordinating body first establishes a consensus value, or "assigned value," for the concentration of each HFAME in the test material. This is often the robust average of the participants' results.[10]
A key performance metric is the z-score , which is calculated for each laboratory and each analyte:
z = (x - X) / σ
Where:
-
x is the result reported by the participant laboratory.
-
X is the assigned value for the analyte.
-
σ is the standard deviation for proficiency assessment (often a target standard deviation set by the coordinating body).
Generally, z-scores are interpreted as follows:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Illustrative Data from a Hypothetical Inter-laboratory Comparison
The following table presents hypothetical data from a mock ILC for two representative hydroxy fatty acid methyl esters to illustrate how results are typically presented and evaluated.
| Laboratory ID | 2-hydroxy-C16:0 FAME (µg/mL) | z-score | 3-hydroxy-C18:0 FAME (µg/mL) | z-score |
| Lab 1 | 5.21 | 0.45 | 2.88 | 0.29 |
| Lab 2 | 4.85 | -0.64 | 2.65 | -0.81 |
| Lab 3 | 5.55 | 1.48 | 3.30 | 1.88 |
| Lab 4 | 6.10 | 3.14 | 3.15 | 1.16 |
| Lab 5 | 4.99 | -0.21 | 2.91 | 0.43 |
| Lab 6 | 4.50 | -1.70 | 2.40 | -1.99 |
| Lab 7 | 5.05 | 0.00 | 2.80 | -0.07 |
| Assigned Value (X) | 5.05 | 2.82 | ||
| Std. Dev. (σ) | 0.33 | 0.25 |
Note: This data is for illustrative purposes only and does not represent the results of an actual study.
In this example, Lab 4 would receive an "unsatisfactory" z-score for 2-hydroxy-C16:0 FAME, indicating a potential systematic error that requires investigation.
Sources of Variability and Best Practices
Discrepancies in inter-laboratory results can arise from numerous sources. Understanding these is key to improving method robustness and achieving better agreement.
Best Practices to Minimize Variability:
-
Use of Certified Reference Materials (CRMs): Whenever possible, laboratories should use CRMs to validate their methods and ensure traceability of their measurements. Organizations like the National Institute of Standards and Technology (NIST) provide SRMs for fatty acids in serum, which serve as excellent control materials.[4]
-
Strict Adherence to a Standardized Protocol: All participating labs should agree upon and strictly follow a common analytical protocol.
-
Proper Use of Internal Standards: The choice and consistent use of an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte) is crucial to correct for variations in extraction efficiency and instrument response.[11]
-
Analyst Training and Competency: Ensuring that all analysts are properly trained and demonstrate proficiency with the analytical method is fundamental.
By embracing a culture of quality assurance and participating in well-designed inter-laboratory comparisons, the lipidomics community can enhance the reliability and comparability of hydroxy fatty acid quantification, ultimately accelerating progress in research and drug development.
References
-
State of art and best practices for fatty acid analysis in aquatic sciences. (2020). ICES Journal of Marine Science. [Link]
-
Minkler, P. E., et al. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]
-
AOCS. (2019). Hydroxy and Hydroperoxy Fatty Acids. AOCS Lipid Library. [Link]
-
Schantz, M. M., et al. (2016). Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma. Clinica Chimica Acta. [Link]
-
Van Wychen, S., & Laurens, L. M. (2013). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]
-
ResolveMass Laboratories Inc. (2025). GCMS analysis of fatty acids: The Gold Standard for Fatty Acid Analysis. ResolveMass Laboratories Inc.[Link]
-
Schantz, M. M., et al. (2016). Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. Clinica Chimica Acta. [Link]
-
Pennecchi, F., et al. (2012). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. IMEKO. [Link]
-
Schantz, M. M., et al. (2016). Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma. NIST. [Link]
-
Zhang, J. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Agilent Technologies. [Link]
-
LECO Corporation. (n.d.). Detection and Quantification of Fatty Acid Methyl Esters (FAMES) in Jet Fuel by GCxGC-TOFMS. LECO Corporation. [Link]
-
Morrow, J. D., & Roberts, L. J. (1994). Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. Methods in Enzymology. [Link]
-
CEN/TC 19/JWG 1. (2014). Liquid petroleum products - Middle distillates and fatty acid methyl ester (FAME) fuels and blends - Round Robin report on applicability of Rapid Small Scale Oxidation Test method. CYS eShop. [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]
-
Kokotou, M. G., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules. [Link]
-
Eurofins. (2025). Proficiency Test List - EUR. Eurofins. [Link]
-
Keating, C. (2013). Has anyone any experience with reproducibility problems in detecting Volatile Fatty Acids using the headspace method in a GC-MS? ResearchGate. [Link]
-
Li, D., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry. [Link]
-
AOCS. (n.d.). Laboratory Proficiency Program (LPP). AOCS. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. [Link]
-
National Measurement Institute. (2020). Proficiency Test Final Report AQA 20-09 Metals in Food. National Measurement Institute, Australia. [Link]
-
Mérieux NutriSciences. (2023). Proficiency Testing Report 2023. Mérieux NutriSciences China. [Link]
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- 1. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma | NIST [nist.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. industry.gov.au [industry.gov.au]
- 11. docs.nlr.gov [docs.nlr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
